4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Description
Properties
IUPAC Name |
trimethyl-[2-[(4-nitropyrazol-1-yl)methoxy]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3Si/c1-16(2,3)5-4-15-8-11-7-9(6-10-11)12(13)14/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUZRTVOLSCNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the NMR Analysis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment of novel chemical entities.
Introduction
4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (N-SEM-4-nitropyrazole) is a heterocyclic compound featuring a pyrazole ring system substituted with a nitro group at the C4 position and a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N1 position. The strategic placement of the electron-withdrawing nitro group and the versatile SEM protecting group makes this molecule a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity analysis are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the detailed ¹H and ¹³C NMR spectral analysis of this compound, providing predicted chemical shifts, coupling constants, and a thorough explanation of the underlying principles governing these spectral features.
Molecular Structure and Numbering
The structural integrity of N-SEM-4-nitropyrazole is the foundation of its spectral characteristics. The numbering convention used throughout this guide is illustrated in the diagram below.
Figure 1: Molecular structure and numbering of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of N-SEM-4-nitropyrazole is predicted to exhibit distinct signals corresponding to the protons of the pyrazole ring and the SEM protecting group. The analysis is based on established chemical shift principles and data from analogous structures.
Causality of Chemical Shift Predictions:
-
Pyrazole Protons (H3 and H5): The pyrazole ring is an aromatic system. The protons at positions 3 and 5 are deshielded due to the ring current effect. The strongly electron-withdrawing nitro group at C4 further deshields these protons, shifting them downfield. The attachment of the SEM group at N1 breaks the symmetry of the parent 4-nitropyrazole, rendering H3 and H5 chemically non-equivalent. Typically, the proton at C5 is slightly more deshielded than the proton at C3 in N-substituted pyrazoles.
-
SEM Group Protons:
-
CH₂-N (a): These methylene protons are adjacent to the pyrazole nitrogen and an oxygen atom, leading to a significant downfield shift.
-
CH₂-O (b): These methylene protons are adjacent to an oxygen atom and a methylene group, placing them in a moderately deshielded environment.
-
CH₂-Si (c): These methylene protons are adjacent to the silicon atom. Silicon is less electronegative than carbon, resulting in an upfield shift for these protons compared to a standard ethyl group.
-
Si-(CH₃)₃: The nine protons of the three methyl groups attached to the silicon atom are highly shielded and will appear as a sharp singlet at a very upfield chemical shift, close to 0 ppm.
-
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H5 | ~8.4 | s | 1H | - |
| H3 | ~8.1 | s | 1H | - |
| CH₂ (a) | ~5.6 | s | 2H | - |
| CH₂ (b) | ~3.6 | t | 2H | ~8.0 |
| CH₂ (c) | ~0.9 | t | 2H | ~8.0 |
| Si(CH₃)₃ | ~0.0 | s | 9H | - |
Justification of Multiplicities and Coupling Constants:
-
H3 and H5: The coupling between H3 and H5 in 1,4-disubstituted pyrazoles is a long-range coupling (⁴J) and is typically very small or non-existent, often resulting in the observation of two singlets.
-
CH₂ (a): These protons are not coupled to any other protons, hence they appear as a singlet.
-
CH₂ (b) and CH₂ (c): These two methylene groups are adjacent to each other, forming an ethyl-like system. Therefore, they will appear as triplets due to coupling with each other, with a typical vicinal coupling constant of approximately 8.0 Hz.
-
Si(CH₃)₃: The nine protons are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
Causality of Chemical Shift Predictions:
-
Pyrazole Carbons (C3, C4, C5): The carbon atoms of the aromatic pyrazole ring will resonate in the aromatic region. The carbon atom bearing the nitro group (C4) will be significantly deshielded due to the strong electron-withdrawing and resonance effects of the nitro group. C3 and C5 will also be in the aromatic region, with their precise shifts influenced by the N-substituent and the C4-nitro group.
-
SEM Group Carbons:
-
CH₂-N (a): This carbon is attached to a nitrogen and an oxygen, leading to a downfield shift.
-
CH₂-O (b): This carbon is attached to an oxygen and another carbon, placing it in a typical ether-like chemical shift range.
-
CH₂-Si (c): This carbon is attached to silicon, which is more electropositive than carbon, resulting in a noticeable upfield shift.
-
Si-(CH₃)₃: The carbons of the methyl groups attached to silicon are highly shielded and will appear at a very upfield chemical shift, typically below 0 ppm.
-
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C4 | ~145 |
| C5 | ~138 |
| C3 | ~130 |
| CH₂ (a) | ~78 |
| CH₂ (b) | ~67 |
| CH₂ (c) | ~18 |
| Si(CH₃)₃ | ~-1.5 |
Experimental Protocols
To ensure the acquisition of high-quality NMR data, adherence to standardized experimental protocols is crucial.
Sample Preparation Workflow
Figure 2: Workflow for NMR sample preparation.
Detailed Steps:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool or a syringe with a filter, transfer the solution into a clean, dry 5 mm NMR tube. This filtration step removes any particulate matter that could degrade the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube with a unique identifier.
NMR Data Acquisition
The following is a standard procedure for acquiring 1D ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
Figure 3: Standard workflow for NMR data acquisition.
Key Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
Conclusion
The comprehensive NMR analysis presented in this guide provides a robust framework for the structural verification and purity assessment of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole. The predicted ¹H and ¹³C NMR data, along with the detailed interpretation of chemical shifts and coupling patterns, offer a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible NMR data, which is fundamental to advancing research and development in the chemical sciences.
References
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
- Sarpong, R., & Lipshutz, B. H. (2001). 2-(Trimethylsilyl)ethoxymethyl Chloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Elguero, J., Goya, P., & Jagerovic, N. (1996). Pyrazoles.
-
Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
"4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole" IR spectroscopy
The following technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (referred to herein as 4-Nitro-1-SEM-pyrazole ).
This guide is structured for application scientists and medicinal chemists utilizing this intermediate in high-value synthesis (e.g., JAK inhibitor scaffolds). It prioritizes the identification of diagnostic bands for quality control and reaction monitoring.
Executive Summary
4-Nitro-1-SEM-pyrazole is a critical intermediate where the high-energy nitro group serves as a latent amine precursor, and the SEM (2-(trimethylsilyl)ethoxymethyl) group provides robust protection for the pyrazole nitrogen.
IR spectroscopy is the most efficient method for validating two critical quality attributes (CQAs) of this molecule:
-
Reaction Completion: The total disappearance of the pyrazole N-H stretch.
-
Protecting Group Integrity: The presence of characteristic organosilicon and ether linkages.
This guide provides a self-validating spectral interpretation framework, distinguishing the product from its starting material (4-nitropyrazole) and common impurities (silanols).
Structural Analysis & Vibrational Theory
To accurately interpret the spectrum, the molecule must be dissected into three vibrational domains.
Domain A: The Nitro-Pyrazole Core
The 4-nitropyrazole scaffold is an electron-deficient aromatic system.[1] The nitro group (
Domain B: The SEM Protecting Group
The SEM moiety introduces aliphatic character and distinct heteroatom bonds (
Domain C: The N-Substitution Site
The substitution at N1 eliminates the hydrogen bond donor capability of the pyrazole. In the starting material (4-nitropyrazole), the
Diagnostic Spectral Profile
The following table synthesizes theoretical vibrational modes with empirical data from analogous N-SEM protected heterocycles and nitro-aromatics.
Table 1: Diagnostic IR Bands for 4-Nitro-1-SEM-pyrazole
| Functional Group | Mode Description | Wavenumber ( | Intensity | Diagnostic Value |
| C-H (Aromatic) | Ring C-H Stretch ( | 3100 – 3150 | Weak | Confirms heteroaromatic ring integrity. |
| C-H (Aliphatic) | SEM Linker ( | 2950, 2900 | Medium | Differentiates from bare 4-nitropyrazole (which lacks aliphatic C-H). |
| Nitro (Asym) | 1525 – 1545 | Strong | Primary identifier for the nitro group. | |
| Nitro (Sym) | 1350 – 1370 | Strong | Confirms nitro group status; shifts indicate electronic environment changes. | |
| Si-CH₃ | Methyl Deformation (Umbrella) | ~1250 | Sharp/Strong | Key SEM Marker. Very characteristic of trimethylsilyl groups. |
| C-O-C | Ether Asymmetric Stretch | 1080 – 1120 | Medium/Broad | Confirms the ethoxymethyl linker. |
| Si-C | Silicon-Carbon Stretch | 830 – 860 | Very Strong | Often appears as a doublet or broad strong band. Definitive for silyl protection. |
| Absence of N-H | Pyrazole N-H Stretch | 3100 – 3400 | Absent | CRITICAL QC CHECK. Presence indicates unreacted starting material. |
Experimental Protocol
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is preferred over KBr pellets for this lipophilic protected species to avoid hydrolysis of the SEM group (which is acid-labile) and to handle potential low-melting solid/oil states.
Step-by-Step Workflow:
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background spectrum shows no residual silicone oil bands (which mimic the SEM group).
-
Background Scan: Collect 16 scans of the ambient air.
-
Sample Loading:
-
If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure contact.
-
If Oil: Place 1 drop on the crystal. No pressure anvil needed.
-
-
Measurement: Collect 32 scans at 4
resolution. -
Post-Run Cleaning: Immediately clean with dichloromethane (DCM) followed by isopropanol. Note: SEM derivatives can be sticky; ensure no cross-contamination.
Process Analytical Technology (PAT) Logic
In a drug development context, IR is used to make "Go/No-Go" decisions. The following logic gate describes how to interpret the spectrum during synthesis (e.g., reaction of 4-nitropyrazole with SEM-Cl and NaH).
Figure 1: Spectral decision tree for validating the synthesis of 4-Nitro-1-SEM-pyrazole.
Troubleshooting & Impurity Analysis
Common Failure Mode: SEM Hydrolysis
The SEM group is acid-sensitive.[2] If the spectrum shows a broad band at 3400–3600
-
Action: Dry the sample under high vacuum and re-measure. If O-H persists, check for SEM-Cl degradation products (silanols).
Common Failure Mode: Residual Reagents
-
SEM-Cl: If the spectrum shows a C-Cl stretch (weak, ~600-800
) and excessive aliphatic intensity, residual alkylating agent may be present. -
DMF (Solvent): A strong carbonyl peak at 1670
indicates residual Dimethylformamide (common solvent for this reaction).
References
-
Lipshutz, B. H., & Pegram, J. J. (1980).[3] "
-(Trimethylsilyl)ethoxymethyl chloride.[3] A new reagent for the protection of the hydroxyl group."[2][3][4] Tetrahedron Letters, 21(35), 3343-3346.[3] (Foundational reference for SEM group properties and stability). -
Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer. (Authoritative text on the vibrational characteristics of nitro-substituted pyrazoles).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for Si-C and Si-Me vibrational assignments).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16376, 4-Nitropyrazole. (Used for baseline vibrational data of the core scaffold).
Sources
- 1. 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1260160-79-9) for sale [vulcanchem.com]
- 2. Protective effect of 2-(trimethylsilyl)ethoxymethyl chloride_Chemicalbook [chemicalbook.com]
- 3. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 4. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, a heterocyclic compound featuring a nitroaromatic system and a silicon-containing protecting group. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis. We will explore the predictable fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering insights into the gas-phase ion chemistry of this molecule. The guide includes detailed, step-by-step protocols for sample analysis, data interpretation strategies, and visual aids to facilitate a deeper understanding of the fragmentation mechanisms.
Introduction: The Structural Landscape of N-SEM-4-nitropyrazole
4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, hereafter referred to as N-SEM-4-nitropyrazole, is a compound of interest in synthetic organic chemistry, often used as an intermediate in the construction of more complex molecules.[1] Its structure is characterized by three key functional domains that dictate its reactivity and its behavior in a mass spectrometer:
-
The 4-Nitropyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a strongly electron-withdrawing nitro group at the 4-position. This functionality is a known chromophore and can influence the ionization and fragmentation of the ring system.
-
The SEM (2-(trimethylsilyl)ethoxy)methyl Protecting Group: This is a widely used protecting group for nitrogen atoms in heterocyclic compounds. Its key features are the silicon atom, which provides a unique isotopic signature, and the ethoxymethyl linker.
-
The N-Alkoxymethyl Linker: A -CH₂-O-CH₂-CH₂-Si(CH₃)₃ chain that connects the pyrazole ring to the trimethylsilyl group. The ether linkage within this chain represents a chemically labile site prone to cleavage.
Understanding the interplay of these three domains is crucial for predicting and interpreting the mass spectrum of N-SEM-4-nitropyrazole.
Ionization Methodologies: A Tale of Two Techniques
The choice of ionization technique profoundly impacts the resulting mass spectrum. For N-SEM-4-nitropyrazole, both Electron Ionization (EI) and Electrospray Ionization (ESI) provide complementary information.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[2][3] This process imparts significant internal energy to the molecule, leading to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation.[3] While the molecular ion may be weak or absent, the rich fragmentation pattern provides a detailed structural fingerprint.[3]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[4][5] ESI imparts minimal excess energy, typically resulting in a prominent protonated molecule ([M+H]⁺) or other adducts, with little to no in-source fragmentation.[4] To induce fragmentation and gain structural information, ESI is often coupled with tandem mass spectrometry (MS/MS), where the ion of interest is isolated and fragmented through collision-induced dissociation (CID).[4]
Predicted Fragmentation Pathways
Based on the known mass spectrometric behavior of its constituent functional groups, we can predict the major fragmentation pathways for N-SEM-4-nitropyrazole.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺• at m/z 259) is expected to be of low abundance and will undergo several competing fragmentation pathways.
-
Cleavage of the SEM Group: The most prominent fragmentation will likely involve the SEM protecting group.
-
Formation of the Trimethylsilyl Cation: A hallmark of silicon-containing compounds is the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which will produce a strong signal at m/z 73 .
-
Alpha-Cleavage to the Ether Oxygen: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.[6] This would lead to the formation of a resonance-stabilized oxonium ion.
-
Loss of the Entire SEM Group: Cleavage of the N-CH₂ bond can result in the loss of the entire SEM group, leading to a fragment corresponding to the 4-nitropyrazole radical cation at m/z 113 .
-
-
Fragmentation of the Nitropyrazole Core:
-
Loss of Nitro Group: Nitroaromatic compounds commonly lose the nitro group as either NO₂• (loss of 46 Da) or NO• (loss of 30 Da) followed by CO. The loss of NO₂• from the molecular ion would result in a fragment at m/z 213 .
-
Ring Cleavage: The pyrazole ring itself can undergo fragmentation, often initiated by the loss of N₂ or HCN.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In positive-ion ESI, N-SEM-4-nitropyrazole is expected to form a protonated molecule, [M+H]⁺, at m/z 260 . MS/MS analysis of this precursor ion will likely reveal the following fragmentation pathways:
-
Loss of the SEM-alkene: A characteristic fragmentation of the SEM group in the gas phase is the loss of trimethylsilylethene, (CH₃)₃Si-CH=CH₂, (100 Da) and transfer of a proton to the pyrazole nitrogen, resulting in a protonated 4-nitropyrazole fragment at m/z 114 .
-
Cleavage of the Ethoxy-methyl Linker: Similar to EI, cleavage can occur within the linker.
-
Loss of the entire SEM-oxymethyl group as a neutral species would lead to the protonated 4-nitropyrazole at m/z 114 .
-
Cleavage of the O-CH₂ bond can lead to the formation of a [M+H - C₂H₄O-Si(CH₃)₃]⁺ fragment.
-
-
Fragmentation of the Nitropyrazole Moiety: While less common under soft ionization conditions, higher collision energies can induce fragmentation of the pyrazole ring, similar to that observed in EI.
Visualizing the Fragmentation
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for N-SEM-4-nitropyrazole under EI and ESI conditions.
Caption: Predicted EI Fragmentation of N-SEM-4-nitropyrazole.
Caption: Predicted ESI-MS/MS Fragmentation of N-SEM-4-nitropyrazole.
Experimental Protocol
This section outlines a general procedure for the analysis of N-SEM-4-nitropyrazole by LC-MS.
Sample Preparation
-
Prepare a stock solution of N-SEM-4-nitropyrazole in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
| Parameter | ESI Setting | EI (GC-MS) Setting |
| Ionization Mode | Positive | Positive |
| Capillary Voltage | 3-4 kV | N/A |
| Ion Source Temp. | 120-150 °C | 230-250 °C |
| Desolvation Temp. | 350-450 °C | N/A |
| Nebulizer Gas | Nitrogen, 30-50 psi | N/A |
| Drying Gas Flow | 8-12 L/min | N/A |
| Electron Energy | N/A | 70 eV |
| Collision Energy (MS/MS) | 10-40 eV (ramped) | N/A |
| Mass Range | 50-500 m/z | 40-500 m/z |
Data Interpretation
Expected Fragments Summary
| Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Structure/Loss |
| EI | 259 (M⁺•) | 73 | [Si(CH₃)₃]⁺ |
| 113 | [4-Nitropyrazole]⁺• | ||
| 213 | [M - NO₂]⁺• | ||
| 229 | [M - NO]⁺• | ||
| ESI-MS/MS | 260 ([M+H]⁺) | 114 | [4-Nitropyrazole+H]⁺ |
| 160 | [M+H - (CH₃)₃SiCH=CH₂]⁺ |
High-Resolution Mass Spectrometry (HRMS)
For unambiguous identification, high-resolution mass spectrometry is indispensable. By providing accurate mass measurements to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the parent ion and its fragments. This is critical for confirming the proposed fragmentation pathways and distinguishing between isobaric species.
The Silicon Isotopic Signature
A key feature in the mass spectrum of N-SEM-4-nitropyrazole will be the isotopic pattern of silicon. Natural silicon consists of three stable isotopes: ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%). Any fragment containing the trimethylsilyl group will exhibit characteristic M+1 and M+2 peaks with relative intensities of approximately 5.1% and 3.4%, respectively, of the monoisotopic peak. This provides a powerful diagnostic tool for identifying silicon-containing fragments.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the analytical process.
Caption: Workflow for the Mass Spectrometric Analysis.
Conclusion
The mass spectrometric analysis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole provides a rich dataset for structural confirmation and elucidation. By leveraging both hard and soft ionization techniques, coupled with high-resolution mass spectrometry and tandem MS, a comprehensive understanding of its gas-phase ion chemistry can be achieved. The predictable fragmentation of the SEM protecting group, with its characteristic silicon isotopic signature and the formation of the m/z 73 ion, alongside the fragmentation of the nitropyrazole core, offers a robust analytical strategy for the identification and characterization of this and related compounds in complex matrices, which is of significant value in the field of drug discovery and development.
References
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13:003. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Wikipedia. (2023). Electrospray ionization. Available from: [Link]
-
Environmental Molecular Sciences Laboratory. High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Available from: [Link]
-
Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available from: [Link]
-
ACS Publications. (2010). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. Available from: [Link]
-
Chromatography Online. (2012). Electron Ionization for GC–MS. Available from: [Link]
-
YouTube. (2014). Electrospray ionization. Available from: [Link]
-
YouTube. (2019). Formula determination by high resolution mass spectrometry. Available from: [Link]
-
ResearchGate. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Available from: [Link]
-
PubMed. (2021). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]
-
ResearchGate. (2004). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available from: [Link]
-
RSC Publishing. (2004). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. Available from: [Link]
-
ResearchGate. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
Wiley Online Library. (2022). Advances in high‐throughput mass spectrometry in drug discovery. Available from: [Link]
-
Drug Target Review. (2021). Mass spectrometry applications for drug discovery and development. Available from: [Link]
-
Fossiliontech. (2025). Secondary Electrospray Ionization of Complex Vapor Mixtures. Theoretical and Experimental Approach. Available from: [Link]
-
NIH. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Available from: [Link]
-
ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Available from: [Link]
-
NIH. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Available from: [Link]
-
NIH. (2020). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Available from: [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Available from: [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]
-
ResearchGate. (2014). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... Available from: [Link]
-
LCGC International. (2012). Electron Ionization for GC–MS. Available from: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]
-
NIH. (2022). Mass Spectrometric Studies of Reductive Elimination from Si(IV) Anions. Available from: [Link]
-
European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. Available from: [Link]
Sources
Technical Guide: 4-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
CAS Number: 1260160-79-9[1][2][3][4]
Part 1: Executive Technical Summary[1]
4-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (referred to herein as 1-SEM-4-nitropyrazole ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and high-energy materials.[1]
Its core utility lies in the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group.[1] The SEM moiety serves two critical functions:
-
Masking N-H Acidity: It protects the pyrazole nitrogen (pKa ~14 for unsubstituted pyrazole, lower for 4-nitro derivatives) from unwanted deprotonation during base-mediated reactions.[1]
-
Regiocontrol: It locks the tautomeric equilibrium of the pyrazole ring, enabling regioselective functionalization at the C3 or C5 positions.[1]
This guide details the synthesis, physicochemical properties, and deprotection protocols for this compound, designed for application scientists requiring high-purity intermediates.[1]
Part 2: Chemical Identity & Physicochemical Properties[1]
Identification Data[1]
| Parameter | Technical Specification |
| IUPAC Name | 1-((2-(Trimethylsilyl)ethoxy)methyl)-4-nitro-1H-pyrazole |
| CAS Number | 1260160-79-9 |
| Molecular Formula | C₉H₁₇N₃O₃Si |
| Molecular Weight | 243.34 g/mol |
| SMILES | C(C)CCOCN1C=C(N=C1)[O-] |
| Appearance | Pale yellow to off-white solid (typical) |
| Solubility | Soluble in DCM, THF, DMF, EtOAc; Insoluble in water |
Structural Analysis (Predicted NMR Signature)
Note: Chemical shifts are solvent-dependent (typically CDCl₃).[1]
| Nucleus | Assignment | Chemical Shift (δ ppm) | Multiplicity |
| ¹H NMR | Pyrazole C3-H / C5-H | 8.10 – 8.30 | Singlet (2H) |
| N-CH₂-O (Hemiaminal) | 5.40 – 5.50 | Singlet (2H) | |
| O-CH₂-CH₂ | 3.50 – 3.60 | Triplet (2H) | |
| CH₂-Si | 0.90 – 0.95 | Triplet (2H) | |
| Si-(CH₃)₃ | -0.05 – 0.05 | Singlet (9H) |
Part 3: Synthesis Protocol (Standard Operating Procedure)
This protocol describes the regioselective N-alkylation of 4-nitropyrazole with SEM-chloride.[1]
Reaction Mechanism
The reaction proceeds via an SN2 mechanism where the deprotonated pyrazolate anion attacks the highly electrophilic SEM-chloride.[1]
Caption: S_N2 Synthesis Pathway for SEM-Protection of 4-Nitropyrazole.
Experimental Procedure
Scale: 10 mmol basis.
Reagents:
-
4-Nitropyrazole (1.13 g, 10.0 mmol)[1]
-
Sodium Hydride (60% in mineral oil) (0.48 g, 12.0 mmol, 1.2 equiv)[1]
-
SEM-Chloride (2-(Trimethylsilyl)ethoxymethyl chloride) (2.00 g, 12.0 mmol, 1.2 equiv)[1]
-
DMF (Anhydrous) (20 mL)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add anhydrous DMF (15 mL) and cool to 0°C using an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution.[1] Stir for 15 minutes.
-
Substrate Addition: Dissolve 4-nitropyrazole in DMF (5 mL) and add dropwise to the NaH suspension at 0°C. Stir for 30–60 minutes to ensure complete formation of the sodium pyrazolate salt. The solution typically turns yellow/orange.[1]
-
Alkylation: Add SEM-Cl dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1]
-
Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (10 mL).
-
Extraction: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
Critical Control Points:
-
Moisture Sensitivity: SEM-Cl hydrolyzes rapidly.[1] Ensure strictly anhydrous conditions.
-
Regiochemistry: For 4-nitropyrazole, tautomers are identical, so only one N-alkylated isomer is formed (N1-SEM).[1]
Part 4: Applications & Deprotection Strategies[1]
Utility in Drug Discovery
The 4-nitro-1-SEM-pyrazole scaffold is a versatile intermediate.[1] The nitro group serves as a masked amine.[1]
-
Reduction: The nitro group can be reduced (Pd/C + H₂, or Fe/NH₄Cl) to yield 1-SEM-4-aminopyrazole .[1]
Deprotection Protocols
Removing the SEM group requires specific conditions due to its stability against mild acid and base.[1][5]
Caption: Dual Pathways for SEM Deprotection: Acidic vs. Fluoride-Mediated.
Method A: Acidic Cleavage (High Yield) [1]
-
Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.[1]
-
Conditions: Stir at RT for 1–4 hours.
-
Note: Often generates a hydroxymethyl intermediate (N-CH₂OH) which requires a basic wash (NH₄OH or NaHCO₃) to collapse to the free N-H.[1]
Method B: Fluoride Source (Mild)
-
Reagents: Tetrabutylammonium fluoride (TBAF) in THF or Ethylenediamine/TBAF.[1]
-
Conditions: Reflux or 60°C may be required for electron-deficient pyrazoles like the 4-nitro variant, as the N-SEM bond is strengthened by the electron-withdrawing nitro group.[1]
Part 5: Safety & Handling
| Hazard Class | Risk Description | Mitigation |
| Nitro Compounds | Potentially explosive if heated under confinement; precursors to energetic materials.[1] | Avoid excessive heat (>100°C) during drying.[1] Test small scale before gram-scale heating. |
| SEM-Chloride | Lachrymator; Corrosive; Releases HCl on hydrolysis.[1] | Handle in a fume hood.[1] Use acid-resistant gloves.[1] |
| Silanes | Flammable; Organosilicon byproducts.[1] | Dispose of silicon-containing waste separately to avoid coating incinerators.[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 42631346: 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine [Related SEM-protection context]. Retrieved February 7, 2026, from [Link][1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Standard reference for SEM protection/deprotection mechanisms).
-
Kuwajima, I., et al. (2002).[1] Total Synthesis of Taxol. Journal of the American Chemical Society.[1] (Demonstrates SEM stability and deprotection challenges).
Sources
- 1. 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d)-pyrimidine | C15H21N5OSi | CID 42631346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitro-1-((2-(Trimethylsilyl)Ethoxy)Methyl)-1H-Pyrazole-武汉科斯坦生物科技有限公司 [m.chemstan.net]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. 4-Nitro-1-((2-(Trimethylsilyl)Ethoxy)Methyl)-1H-Pyrazole | 1260160-79-9 [chemicalbook.com]
- 5. total-synthesis.com [total-synthesis.com]
Methodological & Application
The Strategic Utility of 4-Nitro-1-SEM-Pyrazole in the Synthesis of Substituted Pyrazoles: A Guide for Researchers
Introduction: The Pyrazole Scaffold and the Advantage of a Protected Synthon
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their five-membered heterocyclic structure is a privileged scaffold found in a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, and agents targeting various kinases and receptors. The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents, making the development of versatile and regioselective synthetic methodologies a critical endeavor for researchers.
This application note provides a detailed guide to the synthesis of a variety of substituted pyrazoles using 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (also known as 4-nitro-1-SEM-pyrazole) as a key starting material. The strategic advantage of this reagent lies in the combination of a versatile protecting group and a modifiable functional handle. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group provides robust protection of the pyrazole N-H, rendering it stable to a range of reaction conditions, yet it can be removed under specific and mild conditions.[1] The 4-nitro group, an electron-withdrawing substituent, serves as a synthetic linchpin that can be readily transformed into other functional groups, thereby enabling diverse substitution patterns on the pyrazole core.
This guide will detail key transformations of 4-nitro-1-SEM-pyrazole, providing experimentally grounded protocols for:
-
Reduction of the nitro group to form the corresponding 4-amino-1-SEM-pyrazole, a key intermediate for further derivatization.
-
Conversion of the 4-amino group to a 4-halo group via a Sandmeyer-type reaction, opening the door to a plethora of cross-coupling reactions.
-
Palladium-catalyzed cross-coupling reactions of the resulting 4-halopyrazole to introduce aryl and alkylamino substituents.
-
Deprotection of the SEM group to yield the final N-H pyrazole derivatives.
By mastering these transformations, researchers can efficiently access a broad spectrum of substituted pyrazoles for screening in drug discovery programs and other scientific investigations.
Core Synthetic Strategies: A Visual Overview
The synthetic utility of 4-nitro-1-SEM-pyrazole stems from a series of sequential transformations that allow for the controlled introduction of diverse functionalities. The overall workflow is depicted below:
Sources
Application Notes and Protocols for 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the experimental use of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, a versatile building block in modern organic synthesis. The protocols and discussions herein are curated to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction: A Strategically Protected Nitropyrazole Building Block
4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a strategically designed intermediate for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The pyrazole core is a privileged scaffold found in numerous approved pharmaceuticals.[1] The 4-nitro group serves as a versatile functional handle, which can be readily transformed into other functionalities, most notably an amino group, providing a key vector for further molecular elaboration.
The N-1 position of the pyrazole is protected by a (2-(trimethylsilyl)ethoxy)methyl (SEM) group. The SEM group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be removed under specific and relatively mild conditions.[2] This orthogonality makes it an excellent choice for multi-step syntheses where other protecting groups might be labile. The nitro group at the 4-position renders the pyrazole ring electron-deficient, influencing its reactivity in various transformations.[3]
This guide will detail the synthesis of the title compound, its application in a representative cross-coupling reaction, the subsequent reduction of the nitro group, and finally, the deprotection of the SEM group.
Physicochemical Properties
A summary of the key physicochemical properties of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇N₃O₃Si | [4] |
| Molecular Weight | 243.34 g/mol | [4] |
| Appearance | Likely a solid at room temperature | [3] |
| Color | Pale yellow to yellow (typical for nitro-aromatic compounds) | [3] |
| Boiling Point | Estimated 350-380°C | [3] |
| Density | Estimated 1.1-1.2 g/cm³ | [3] |
| Solubility | Soluble in various organic solvents, less soluble in water | [3] |
Experimental Protocols
PART 1: Synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
The synthesis of the title compound is a two-step process starting from pyrazole: 1) nitration to form 4-nitropyrazole, and 2) protection of the N-H group with SEM chloride.
Caption: Synthetic pathway to the title compound.
Step 1: Synthesis of 4-Nitro-1H-pyrazole
This protocol is adapted from established methods for the nitration of pyrazole.[3]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add pyrazole (1.0 eq) to concentrated sulfuric acid (3.0 eq). Stir the mixture until the pyrazole is completely dissolved.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Slowly add the nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-nitropyrazole, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: SEM Protection of 4-Nitro-1H-pyrazole
This protocol is a general procedure for the SEM protection of N-H containing heterocycles.[5]
Materials:
-
4-Nitro-1H-pyrazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-nitropyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.
PART 2: Application in Suzuki-Miyaura Cross-Coupling
The 4-nitro-1-(SEM)-1H-pyrazole can be utilized as a coupling partner in palladium-catalyzed cross-coupling reactions. However, due to the electron-withdrawing nature of the nitro group, a bromo-substituted precursor is typically used for Suzuki-Miyaura reactions. For the purpose of this guide, we will first describe the bromination of the 4-nitro-pyrazole and then its use in a Suzuki coupling. A more direct application involves the reduction of the nitro group to an amine, which is detailed in the next section.
Here, we present a representative protocol for a Suzuki-Miyaura coupling of a related 4-bromopyrazole derivative, which can be adapted for the SEM-protected 4-bromopyrazole.[6][7]
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-(SEM)-1H-pyrazole with Phenylboronic Acid (Adapted)
Materials:
-
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial or a Schlenk flask under an inert atmosphere, combine 4-bromo-1-(SEM)-1H-pyrazole (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.5 eq).
-
Add a degassed mixture of DME and water (4:1 v/v).
-
Seal the vessel and heat the reaction mixture to 90-100 °C for 2-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS. Microwave irradiation can significantly shorten the reaction time.[8]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenyl-1-(SEM)-1H-pyrazole.
PART 3: Reduction of the Nitro Group
The transformation of the nitro group to a primary amine is a key step in utilizing this building block for further diversification, for example, in amide bond formation or the synthesis of other nitrogen-containing heterocycles.
Caption: Reduction of the nitro group to an amine.
Protocol: Catalytic Hydrogenation of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[9]
Materials:
-
4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
-
Palladium on Carbon (10 wt% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
Dissolve 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% of the substrate) to the solution.
-
Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., argon or nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, which can be used in the next step without further purification or purified by column chromatography if necessary.
PART 4: Deprotection of the SEM Group
The final step in many synthetic sequences involving this building block is the removal of the SEM protecting group to unveil the N-H of the pyrazole.
Caption: Removal of the SEM protecting group.
Protocol 1: Acid-Mediated Deprotection
This method is often effective for SEM deprotection.[10]
Materials:
-
SEM-protected pyrazole derivative
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the SEM-protected pyrazole (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully neutralize the excess acid by pouring the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the deprotected pyrazole.
Protocol 2: Fluoride-Mediated Deprotection
Tetrabutylammonium fluoride (TBAF) is a common reagent for the cleavage of silyl-based protecting groups.[11]
Materials:
-
SEM-protected pyrazole derivative
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the SEM-protected pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.5-2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) to facilitate the reaction. Monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Characterization Data
Expected ¹H NMR (in CDCl₃):
-
Pyrazole ring protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).
-
-OCH₂-N- proton: A singlet around δ 5.4-5.8 ppm.
-
-OCH₂-CH₂-Si- protons: A triplet around δ 3.6-3.8 ppm.
-
-CH₂-Si- protons: A triplet around δ 0.9-1.1 ppm.
-
-Si(CH₃)₃ protons: A singlet at approximately δ 0.0 ppm.
Expected ¹³C NMR (in CDCl₃):
-
Pyrazole ring carbons: Signals in the aromatic region (δ 120-150 ppm).
-
-OCH₂-N- carbon: A signal around δ 75-80 ppm.
-
-OCH₂-CH₂-Si- carbon: A signal around δ 65-70 ppm.
-
-CH₂-Si- carbon: A signal around δ 15-20 ppm.
-
-Si(CH₃)₃ carbons: A signal near δ 0.0 ppm.
Expected IR (KBr or thin film):
-
NO₂ stretching: Strong asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.
-
C-N stretching: In the region of 1300-1200 cm⁻¹.
-
Si-C stretching: Around 1250 cm⁻¹ and 840 cm⁻¹.
-
C-H stretching: Aliphatic and aromatic C-H stretches in their respective regions (2850-3100 cm⁻¹).
Safety and Handling
General Precautions:
-
Handle 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole and its precursors in a well-ventilated fume hood.[12][13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][12][13]
Specific Hazards:
-
Nitrated Compounds: Nitropyrazole derivatives should be handled with care as some can be thermally unstable or have explosive properties, although the title compound is not classified as such.[14] Avoid heating the compound unnecessarily and store it in a cool, dry place away from heat and ignition sources.
-
Reagents: Many of the reagents used in the described protocols are hazardous. For example, sodium hydride is highly flammable and reacts violently with water. Concentrated acids and bases are corrosive. Always consult the safety data sheet (SDS) for each reagent before use.
Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- [No valid URL found]
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available from: [Link]
- Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. Available from: [Link]
- [No valid URL found]
- [No valid URL found]
-
ResearchGate. Deprotection of OH group by TBAF while I have ester and carbonate group. Available from: [Link]
- Wang, L., et al. (2016). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 27(6), 851-854.
-
Olsson, R., & Tedenborg, L. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(24), 4473. Available from: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
-
Sojka, M., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(44), 9576-9583. Available from: [Link]
-
Li, Y., et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 21(10), 1363. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
- [No valid URL found]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. testing.chemscene.com [testing.chemscene.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. html.rhhz.net [html.rhhz.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. SEM Preparation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
Application Note: Deprotection of SEM Group from 4-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Abstract & Strategic Overview
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust protecting group for pyrazole nitrogens, offering stability against strong bases and organometallic reagents (e.g., lithiation). However, its removal from electron-deficient systems—such as 4-nitro-1-SEM-pyrazole —presents specific challenges. Unlike O-SEM ethers, N-SEM heterocycles often form a stable hemiaminal intermediate (
This guide details three field-proven protocols. Method A (Acidolytic Cleavage) is the primary recommendation for nitropyrazoles due to its high reliability and ease of purification. Method B (Fluoride-Mediated) is an alternative for acid-sensitive substrates, though it requires careful handling of the resulting nitropyrazolate salts.
Key Chemical Challenges[1]
-
Hemiaminal Trapping: The intermediate
species is stable and can be mistaken for the product or an impurity. A basic workup or thermal step is mandatory to decompose this to formaldehyde and the free pyrazole. -
Substrate Acidity: The 4-nitro group significantly increases the acidity of the pyrazole N-H (
). In fluoride-mediated methods (TBAF), the product will exist as an ion pair, complicating extraction. -
Byproduct Management: The reaction releases formaldehyde (carcinogenic) and volatile silicon species.
Reaction Mechanism & Logic
The deprotection can proceed via two distinct mechanistic pathways: Brønsted acid-catalyzed hydrolysis or Fluoride-mediated desilylation.
Mechanism Diagram
Caption: Dual mechanistic pathways for N-SEM cleavage. Note the critical Hemiaminal intermediate in the acidic pathway.
Experimental Protocols
Method A: HCl-Mediated Deprotection (Primary Recommendation)
Best for: Electron-deficient pyrazoles, scalable batches, and substrates stable to strong acid.
Reagents:
-
Substrate: 4-nitro-1-SEM-pyrazole
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Reagent: 4M HCl in Dioxane or concentrated aqueous HCl (37%)
Protocol:
-
Dissolution: Dissolve the substrate (1.0 equiv) in Ethanol (
M concentration). -
Acid Addition: Add concentrated HCl (approx. 10–20 equiv) or 4M HCl in dioxane.
-
Note: A large excess of acid is required to drive the equilibrium and protonate the ether oxygen effectively.
-
-
Reflux: Heat the reaction mixture to 60–80°C (reflux) for 2–6 hours.
-
Monitoring: Monitor by TLC/LCMS. The SEM starting material will disappear, but the intermediate hydroxymethyl species may persist.
-
-
Workup (Critical):
-
Concentrate the reaction mixture to dryness under reduced pressure to remove excess acid and solvent.
-
Basification: Resuspend the residue in a mixture of THF/Water (1:1). Add saturated aqueous
or dilute until pH > 8. Stir at room temperature for 30–60 minutes. -
Why? This step forces the decomposition of the
hemiaminal into the free NH-pyrazole and formaldehyde.
-
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[1][2][3]
Method B: TFA-Mediated Deprotection (Alternative)
Best for: Substrates sensitive to high temperatures but stable to acid.
Protocol:
-
Dissolve substrate in DCM (
M). -
Add Trifluoroacetic acid (TFA) (volume ratio DCM:TFA 2:1 or 1:1).
-
Stir at room temperature for 3–16 hours.
-
Quench: Remove volatiles in vacuo. Redissolve in THF or EtOH and add aqueous ethylenediamine or
. Stir for 1 hour to cleave the hemiaminal.
Method C: TBAF-Mediated Deprotection
Best for: Acid-sensitive substrates. Note: Can be sluggish for N-SEM.
Reagents:
Protocol:
-
Dissolution: Dissolve substrate in anhydrous THF (
M). -
Reagent Addition: Add TBAF (3.0 – 5.0 equiv).
-
Optional: Add ethylenediamine (3.0 equiv) to scavenge formaldehyde and prevent polymerization.
-
-
Reaction: Heat to 60°C (reflux) for 4–12 hours.
-
Note: N-SEM removal is significantly slower than O-SEM removal; heat is almost always required.
-
-
Workup:
Data Summary & Comparison
| Feature | Method A: HCl/EtOH | Method B: TFA/DCM | Method C: TBAF/THF |
| Reaction Rate | Fast (at reflux) | Moderate | Slow (often requires heat) |
| Hemiaminal Trap | High Risk (Requires basic workup) | High Risk (Requires basic workup) | Low Risk |
| Byproducts | Formaldehyde, EtO-TMS | Formaldehyde | TBA salts, Formaldehyde |
| Suitability | Best for Nitropyrazoles | Good alternative | Use if acid-sensitive |
| Purification | Easy (Volatile reagents) | Easy (Volatile reagents) | Difficult (TBAF removal) |
Troubleshooting Guide
Problem: Reaction shows complete conversion of SM, but product mass is M+30.
-
Cause: You have isolated the hemiaminal intermediate (
). -
Solution: Treat the isolated material with dilute ammonia in methanol or saturated
in THF for 1 hour.
Problem: Low yield with TBAF.
-
Cause: Formation of insoluble salts or incomplete reaction due to steric/electronic stability.
-
Solution: Switch to Method A (HCl). If acid is not an option, use TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) or CsF in DMF at elevated temperatures.
Problem: Product is water-soluble.
-
Cause: 4-nitropyrazole is acidic and small.
-
Solution: During extraction, ensure the aqueous phase is slightly acidic (pH 4-5) to keep the pyrazole protonated (neutral). Do not make the aqueous phase too basic (pH > 10) or the pyrazole will stay in water as a salt.
Safety & Handling
-
Formaldehyde: All protocols release formaldehyde.[1] Perform all evaporations and heating in a well-ventilated fume hood.
-
Nitro Compounds: While 4-nitropyrazole is generally stable, nitro-heterocycles can be energetic. Avoid concentrating to absolute dryness with strong heat; use a rotary evaporator bath < 40°C.
-
TFA/HCl: Corrosive. Use acid-resistant gloves.
References
-
General Acidic Deprotection of N-SEM Pyrazoles: Koso, K. et al. "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." Journal of the American Chemical Society, 2018. Link Citation Context: Describes the use of HCl in ethanol for high-yield deprotection of SEM-pyrazoles.
-
TFA Method & Hemiaminal Intermediate: Larsen, M. et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 2021.[5] Link Citation Context: Details the two-step mechanism (TFA then basic workup) required to handle the hemiaminal intermediate.
-
General SEM Deprotection Strategies: Greene, T.W., Wuts, P.G.M.[1] "Protective Groups in Organic Synthesis." Wiley-Interscience. Citation Context: Standard reference for SEM removal conditions (Fluoride vs Acid).[1]
-
Magnesium Bromide Alternative: Vakalopoulos, A. et al. "Novel deprotection of SEM ethers: a very mild and selective method using magnesium bromide."[2] Organic Letters, 2000.[2] Link Citation Context: Provides a mild Lewis acid alternative if Brønsted acids fail.
Sources
acidic workup for SEM group removal in pyrazoles
Application Note: Acidic Deprotection Strategies for N-SEM Pyrazoles Subtitle: Navigating the "Hemiaminal Trap" in Nitrogen Heterocycle Deprotection
Executive Summary
The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is a premier protecting group for pyrazoles, offering robust stability against strong bases and organolithiums (e.g.,
This guide details the mechanistic "Hemiaminal Trap" and provides a validated, two-stage acidic protocol that ensures complete removal of the SEM group without isolating the formaldehyde adduct.
Mechanistic Insight: The Hemiaminal Trap
Unlike simple silyl ethers, N-SEM groups do not cleave in a single step under acidic conditions. The reaction proceeds through a distinct intermediate that is stable in acid but labile in base.
The Pathway:
-
Acidic Phase: Protonation of the ether oxygen triggers the loss of the silyl group (as ethylene and TMS-X). This yields the
-hydroxymethyl hemiaminal ( ). -
The Trap: If the reaction is quenched simply by evaporating the acid, the
species remains. It mimics the product by NMR but shows a mass of M+30 in LCMS. -
Basic Phase (Critical): The hemiaminal must be subjected to basic conditions (or a scavenger) to collapse into formaldehyde and the free pyrazole.
Figure 1: The two-stage mechanism of acidic SEM deprotection. Note the stable intermediate (Yellow) that requires a specific basic trigger to resolve.
Strategic Protocol Design
Selection of the acid source depends on the substrate's sensitivity to nucleophiles and heat.
| Feature | Method A: TFA (Standard) | Method B: HCl (Robust) |
| Reagent | Trifluoroacetic Acid (TFA) / DCM | 4N or 6N HCl in Ethanol/Dioxane |
| Temperature | 0°C to Room Temp | 60°C to Reflux |
| Mechanism | Stops at | Thermal energy often drives full collapse. |
| Workup | Mandatory basic wash required. | Basic wash recommended but sometimes auto-completes. |
| Tolerance | High (Boc groups removed, esters stable). | Low (Hydrolyzes esters/amides). |
| Best For | Complex Pharma intermediates. | Simple, robust heterocycles. |
Detailed Protocols
Protocol A: The TFA "Two-Pot" Method (High Fidelity)
Recommended for late-stage intermediates where harsh heating is risky.
Reagents:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium Hydroxide (
) or Ethylenediamine
Step-by-Step:
-
Acidolysis: Dissolve the SEM-pyrazole (1.0 equiv) in DCM (
mL/mmol). -
Add TFA (
equiv) dropwise at . -
Warm to RT and stir for
hours.-
Checkpoint: LCMS will likely show the M+30 peak (Hydroxymethyl intermediate) and disappearance of the SEM starting material.
-
-
Concentration: Remove volatiles under reduced pressure. Do not stop here.
-
The "Scavenger" Wash: Redissolve the residue in MeOH (
mL/mmol). -
Add
( mL/mmol) or Ethylenediamine ( equiv). Stir vigorously for 1 hour at RT. -
Final Workup: Concentrate the solvents. Partition between EtOAc and water. The organic layer contains the clean, deprotected pyrazole.
Protocol B: The HCl "Thermal" Method
Recommended for early-stage building blocks.
Reagents:
- HCl in Dioxane or Ethanol
Step-by-Step:
-
Dissolve substrate in Ethanol (
mL/mmol). -
Add
HCl in Dioxane ( equiv). -
Heat to reflux (
) for hours.-
Note: The high temperature aids the elimination of formaldehyde without a separate basic step, though a basic extraction is still good practice.
-
-
Cool to RT. Neutralize with saturated
solution. -
Extract with DCM or EtOAc.
Troubleshooting & Optimization
The "M+30" Artifact:
If your mass spectrum shows a peak corresponding to
-
Fix: Treat the crude material with
in MeOH or dilute ammonia.
Incomplete Reaction (Starting Material Remains): SEM groups are bulky. If TFA fails to cleave the C-Si bond:
-
Fix: Add a cation scavenger like Thioanisole (
equiv) to the TFA mixture to trap the silyl cation, preventing re-attachment.
Decision Tree for Reagent Selection:
Figure 2: Workflow for selecting the appropriate deprotection strategy based on functional group tolerance.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M.[6] John Wiley & Sons, 2014 . (The definitive guide on SEM stability and cleavage conditions).
-
Lipshutz, B. H.; Pegram, J. J. "
-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 1980 , 21, 3343-3346. (Original description of SEM chemistry). -
Whitton, A. J. et al. "A convenient method for the removal of the SEM group from nitrogen heterocycles." Journal of Organic Chemistry, 1995 , 60, 8439. (Details the acidic cleavage and hydroxymethyl stability).
-
Kocienski, P. J. "Protecting Groups", 3rd Ed. Thieme Chemistry, 2005 . (Mechanistic insights into hemiaminal collapse).
Sources
The Strategic Role of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole in Multi-Step Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Assembly
In the landscape of modern synthetic chemistry, the pyrazole nucleus is a cornerstone of many pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] The ability to selectively functionalize this heterocycle is paramount for the construction of complex molecular architectures. This application note details the synthesis and utility of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (hereafter referred to as SEM-4-nitropyrazole ), a key intermediate that offers a dual advantage in multi-step synthesis. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group provides robust protection of the N1 position of the pyrazole ring, enabling regioselective modifications at other positions.[5] Concurrently, the nitro group at the C4 position serves as a versatile functional handle, which can be readily transformed into an amino group, opening avenues for further derivatization.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable building block.
Synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: A Two-Stage Approach
The preparation of SEM-4-nitropyrazole is a straightforward two-step process commencing with the nitration of pyrazole, followed by the protection of the resulting 4-nitropyrazole with SEM-Cl.
Stage 1: Synthesis of 4-Nitropyrazole
The initial step involves the direct nitration of pyrazole. While several methods exist, a one-pot, two-step procedure using a mixture of fuming nitric acid and oleum provides a high yield of the desired 4-nitropyrazole.[7][8]
Caption: Synthesis of 4-Nitropyrazole.
Stage 2: SEM Protection of 4-Nitropyrazole
With 4-nitropyrazole in hand, the subsequent step is the introduction of the SEM protecting group at the N1 position. This is typically achieved by deprotonating the pyrazole nitrogen with a strong base, such as sodium hydride, followed by quenching with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[9]
Caption: SEM Protection of 4-Nitropyrazole.
Application in Multi-Step Synthesis: A Representative Workflow
The synthetic utility of SEM-4-nitropyrazole is best illustrated through a multi-step sequence that leverages both the protecting group and the functional handle. A representative workflow involves an initial Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the C5 position, followed by the reduction of the nitro group to an amine.
Caption: Overall workflow from pyrazole to a functionalized aminopyrazole.
Step 1: Suzuki-Miyaura Cross-Coupling
The SEM-protected nitropyrazole can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of boronic acids to introduce aryl or heteroaryl substituents at the C5 position. The SEM group prevents competing N-arylation and directs the coupling to the desired carbon atom.[10][11][12]
Step 2: Reduction of the Nitro Group
Following the successful coupling, the nitro group can be selectively reduced to an amine using standard conditions, such as catalytic hydrogenation or reduction with metals like iron or tin(II) chloride.[6] This transformation provides a primary amine that can be further functionalized, for instance, through amide bond formation, alkylation, or diazotization reactions.
Step 3: Deprotection of the SEM Group
The final step in many synthetic sequences is the removal of the SEM protecting group to unveil the free N-H of the pyrazole. This can be achieved under various conditions, including treatment with fluoride reagents like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[9][13][14][15]
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Materials:
-
4-Nitropyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-nitropyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the 4-nitropyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Slowly add SEM-Cl (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .
| Reactant/Reagent | Molar Ratio | Purity/Concentration | Notes |
| 4-Nitropyrazole | 1.0 | >98% | |
| Sodium Hydride | 1.2 | 60% in mineral oil | Handle with care under inert conditions. |
| SEM-Cl | 1.2 | >95% | |
| DMF | - | Anhydrous |
Protocol 2: Suzuki-Miyaura Coupling of SEM-4-nitropyrazole
Materials:
-
4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add SEM-4-nitropyrazole (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-nitro-1-(SEM-protected)-1H-pyrazole.
| Reactant/Reagent | Molar Ratio | Purity/Concentration | Notes |
| SEM-4-nitropyrazole | 1.0 | >98% | |
| Arylboronic acid | 1.5 | >97% | |
| Pd(PPh₃)₄ | 0.05 | >98% | Air-sensitive, handle under inert gas. |
| Na₂CO₃ | 2.0 | >99% | |
| 1,4-Dioxane/Water | - | Anhydrous/Deionized | Degas solvents prior to use. |
Conclusion
4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a highly valuable and versatile building block for the synthesis of complex, functionalized pyrazole derivatives. The strategic placement of the robust SEM protecting group and the readily transformable nitro group allows for a wide range of synthetic manipulations. The protocols outlined in this application note provide a solid foundation for the preparation and utilization of this key intermediate in drug discovery and materials science research.
References
-
Yi, Z., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 23-28. [Link]
-
Krasavin, M., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(3), 559-567. [Link]
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Cimarelli, C., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(7), 4737-4746. [Link]
-
Abakumov, G. A., et al. (2021). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Russian Chemical Bulletin, 70(1), 108-115. [Link]
-
Elguero, J., et al. (2007). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 7(12), 2534-2541. [Link]
-
Rasmussen, K. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4473. [Link]
-
Goikhman, R., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(11), 4043-4054. [Link]
-
PubChem. 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
Aktoudianakis, E. (2006). Synthesis of annulated pyrazoles via a tandem alkylation/direct arylation sequence. Thesis, University of Toronto. [Link]
-
Ryabukhin, S. V., et al. (2018). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 23(1), 163. [Link]
-
Basnet, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032. [Link]
-
Kumar, A., et al. (2012). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides and Nucleic Acids, 31(10), 751-759. [Link]
-
Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(23), 7329. [Link]
-
DeLuca, R. J., et al. (2012). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 53(42), 5649-5651. [Link]
-
Basnet, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450. [Link]
-
Bar-Rog, D., et al. (2012). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 43(32). [Link]
-
Organic Chemistry Tutor. (2024, June 12). Unlock the Secrets of Multistep Synthesis: Transform Simple Molecules into Complex Compounds! [Video]. YouTube. [Link]
-
Kumar, B. V., et al. (2015). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 7(10), 232-238. [Link]
-
Singh, S. K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 764-768. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. html.rhhz.net [html.rhhz.net]
- 13. mdpi.com [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Welcome to the dedicated technical support guide for the synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole . This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol, grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves the N-alkylation of 4-nitro-1H-pyrazole with (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl). This reaction is a standard method for protecting the pyrazole nitrogen, facilitating further functionalization of the heterocyclic ring.[1] While the symmetrical nature of 4-nitropyrazole simplifies the issue of regioselectivity that is often a significant challenge in pyrazole chemistry, other experimental hurdles can arise.[2][3] This guide will address these potential issues to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Inefficient Deprotonation: The pyrazole nitrogen is not sufficiently nucleophilic to react with SEM-Cl. 2. Degradation of SEM-Cl: SEM-Cl is sensitive to moisture and can hydrolyze. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 4. Poor Quality Reagents: Starting materials (4-nitropyrazole, NaH, or SEM-Cl) may be of low purity. | 1. Base Selection & Handling: Sodium hydride (NaH) is a common and effective base.[4] Ensure the NaH is fresh and handled under anhydrous conditions. Use a 60% dispersion in mineral oil and wash with anhydrous hexane before use if necessary. Consider a slight excess of NaH (1.1-1.2 equivalents). 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Temperature Control: Start the deprotonation at 0 °C and then allow the reaction to slowly warm to room temperature for the alkylation step. Monitor the reaction by TLC to determine the optimal reaction time. 4. Reagent Purity: Verify the purity of starting materials by appropriate analytical techniques (e.g., NMR, melting point). |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Inadequate Mixing: Poor stirring can lead to localized concentrations of reagents. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours at room temperature.[4] 2. Effective Stirring: Use a magnetic stirrer that provides vigorous mixing of the reaction suspension. |
| Formation of Side Products | 1. Presence of Water: Traces of water can lead to the formation of byproducts from the decomposition of SEM-Cl. 2. Over-alkylation (Quaternization): While less common for pyrazoles, it is a theoretical possibility. | 1. Strict Anhydrous Technique: As mentioned above, maintaining anhydrous conditions is critical. 2. Stoichiometry Control: Use a slight excess of the pyrazole or a 1:1 stoichiometry to minimize the risk of quaternization. |
| Difficulties in Product Purification | 1. Removal of Mineral Oil: If using NaH dispersion. 2. Co-elution of Impurities: Non-polar impurities may co-elute with the product during column chromatography. 3. Product Instability on Silica Gel: Some nitrogen-containing compounds can streak or decompose on acidic silica gel. | 1. Work-up Procedure: After quenching the reaction, perform a liquid-liquid extraction. The mineral oil will remain in the organic phase. It can be removed during solvent evaporation under high vacuum. 2. Chromatography Optimization: Use a gradient elution system for column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.[5] 3. Deactivating Silica Gel: If streaking is observed, consider deactivating the silica gel with triethylamine (Et3N) before packing the column.[6] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is the SEM group used as a protecting group for pyrazoles?
A1: The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a popular choice for protecting N-H bonds in heterocycles for several reasons. It is stable to a wide range of reaction conditions, including organometallic reagents and mild acids/bases.[5] Importantly, it can be selectively removed under specific conditions, often involving fluoride ions or strong acids, which allows for deprotection without affecting other sensitive functional groups in the molecule.
Q2: What is the role of sodium hydride (NaH) in this reaction?
A2: Sodium hydride is a strong, non-nucleophilic base. Its role is to deprotonate the N-H of the 4-nitropyrazole ring, generating a sodium pyrazolide salt.[4] This deprotonation significantly increases the nucleophilicity of the pyrazole nitrogen, enabling it to attack the electrophilic carbon of SEM-Cl and form the desired N-C bond.
Q3: Can other bases be used for this reaction?
A3: While NaH is highly effective, other strong bases like potassium hydride (KH) or potassium tert-butoxide could potentially be used. However, NaH is often preferred for its ease of handling (as a dispersion in oil) and its common use in similar N-alkylation reactions.[4] Weaker bases like triethylamine or potassium carbonate are generally not strong enough to efficiently deprotonate the pyrazole N-H for this type of alkylation.
Q4: How can I confirm the successful synthesis of the target compound?
A4: The product should be characterized using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the presence of the SEM group and the pyrazole core, and the integration of the signals will correspond to the number of protons. Mass spectrometry (MS) will provide the molecular weight of the compound, and Infrared (IR) spectroscopy can be used to identify key functional groups.
Q5: What are the safety precautions for this synthesis?
A5: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled with extreme care in a fume hood under an inert atmosphere.[4] SEM-Cl is a corrosive and moisture-sensitive liquid. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of 4-nitropyrazole with SEM-Cl.
Materials:
-
4-nitro-1H-pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
(2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitro-1H-pyrazole (1.0 equivalent).
-
Add anhydrous DMF to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.[4]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.[5]
Synthetic Workflow and Key Checkpoints
The following diagram illustrates the synthetic workflow and highlights critical points for ensuring a successful reaction.
Caption: Synthetic workflow for 4-nitro-1-(SEM)-1H-pyrazole.
References
-
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). Retrieved February 7, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2006). ResearchGate. Retrieved from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. (n.d.). SpringerLink. Retrieved February 7, 2026, from [Link]
-
4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. (n.d.). Retrieved February 7, 2026, from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of New Azoles For the Treatment of Resistant Infections Caused By Who Critical Priority Fungi: Therapeutic Challenges and Innovations in The Fight Against Them. (2025). ResearchGate. Retrieved from [Link]
-
Regioselective and guided C-H activation of 4-nitropyrazoles. (2014). PubMed. Retrieved from [Link]
Sources
optimizing regioselectivity in the nitration of SEM-protected pyrazole
Current Status: Operational Topic: Optimizing Regioselectivity & Yield in Electrophilic Aromatic Substitution Audience: Medicinal Chemists, Process Chemists Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The "Acid-Sensitivity" Paradox
Nitrating a [2-(Trimethylsilyl)ethoxy]methyl (SEM) protected pyrazole presents a fundamental chemical conflict.
-
The Reaction Requirement: Nitration is an Electrophilic Aromatic Substitution (EAS) that typically requires strong acidic conditions (e.g.,
) to generate the active nitronium ion ( ).[1][2][3] -
The Substrate Limitation: The SEM group is an acetal-based protecting group. It is inherently acid-sensitive and labile to the very Bronsted acids required for standard nitration.
The Optimization Goal: "Optimizing regioselectivity" in this context does not usually mean choosing between C3, C4, and C5 (as C4 is the intrinsic electronic preference for N-substituted pyrazoles). Instead, optimization is defined as maximizing the C4-nitro-N-SEM product while suppressing:
-
Deprotection: Loss of SEM to form NH-pyrazole (which may then over-nitrate or form N-nitro species).[1]
-
Ipso-substitution: Displacement of other substituents (if present).[1]
-
Decomposition: Acid-catalyzed degradation of the SEM ether linkage.
Core Protocols (The "Happy Path")[1]
Do not use standard mixed acid (
Protocol A: Nitronium Tetrafluoroborate ( ) – The Gold Standard
This method is non-acidic at the start and maintains the highest SEM stability.
Reagents:
-
Substrate: 1-SEM-pyrazole (1.0 equiv)[1]
-
Reagent: Nitronium tetrafluoroborate (1.1 – 1.2 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Sulfolane (if solubility is poor)[1]
-
Base (Quench): Saturated
[1]
Step-by-Step:
-
Preparation: Dry the reaction vessel thoroughly (flame dry under
). Moisture generates (strong acid) from the reagent. -
Dissolution: Dissolve 1-SEM-pyrazole in anhydrous MeCN (0.2 M concentration). Cool to -30°C .[1]
-
Addition: Add
solid in portions or as a sulfolane solution over 15 minutes. Note: Maintain temperature below -20°C. -
Reaction: Stir at -20°C to 0°C. Monitor by TLC/LCMS.
-
Quench (Critical): Pour the cold reaction mixture into a rapidly stirring mixture of ice and saturated
. Do not add water to the reaction; add the reaction to the base. This instantly neutralizes any generated .[1]
Protocol B: Acetyl Nitrate (In Situ) – The Cost-Effective Alternative
Uses acetic anhydride to generate the mild nitrating agent
Reagents:
Step-by-Step:
-
Generation: Cool
to 0°C . Slowly add fuming . Warning: Highly exothermic.[1] Keep T < 5°C. -
Addition: Cool the nitrating mixture to -10°C . Add the 1-SEM-pyrazole (dissolved in minimal
) dropwise.[1] -
Reaction: Allow to warm to 0°C.
-
Quench: Pour into ice/NaHCO3.
Decision Logic & Mechanism
The following diagram illustrates the decision process for reagent selection and the mechanistic pathway to the desired C4 isomer.
Caption: Workflow for selecting the optimal nitration method to preserve SEM protection while achieving C4 selectivity.
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing the SEM group fall off (Deprotection)."
Diagnosis: The reaction medium has become too acidic.
-
Cause: If using
, moisture in the solvent reacted with to form . If using Acetyl Nitrate, the reaction got too hot, or the quench was insufficient. -
Solution:
Issue 2: "I want the C3-Nitro or C5-Nitro isomer, but I only get C4."
Diagnosis: You are fighting electronic thermodynamics.
-
Explanation: The C4 position of a pyrazole is electronically analogous to the meta-position of pyridine or the alpha-position of pyrrole (in terms of electron density). It is the most nucleophilic site.[9]
-
Solution: You cannot obtain C3/C5 selectivity via direct nitration of N-SEM pyrazole.[1]
-
Alternative Strategy: You must synthesize the pyrazole ring with the nitro group already in place (cyclization) or use Lithiation .
-
Lithiation Note: 1-SEM-pyrazole can be lithiated at C5 using n-BuLi.[1] However, reacting the C5-lithio species with a nitrating source (like
) is chemically difficult and low-yielding.[1]
-
Issue 3: "The reaction is stuck at 50% conversion."
Diagnosis: The nitronium source has degraded or the temperature is too low.
-
Solution:
Data & Expected Results
The following table summarizes the expected regioselectivity and yield based on the method used.
| Method | Reagent System | Major Product | SEM Stability | Typical Yield | Notes |
| Mixed Acid | 4-Nitro-NH-pyrazole | Poor (Cleaved) | < 30% (as SEM) | Avoid. Leads to deprotection.[1] | |
| Nitronium Salt | 4-Nitro-1-SEM-pyrazole | Excellent | 85-95% | Best for scale-up and purity.[1] | |
| Acetyl Nitrate | 4-Nitro-1-SEM-pyrazole | Good | 70-80% | Risk of exotherm; requires careful temp control.[1] | |
| TFAA Method | 4-Nitro-1-SEM-pyrazole | Moderate | 50-65% | TFA byproduct can slowly cleave SEM.[1] |
References
-
Protective Groups in Organic Synthesis
-
Nitration of Heterocycles with Nitronium Tetrafluorobor
-
Regioselectivity in Pyrazole Electrophilic Substitution
-
Mild Nitr
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield for 4-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Current Status: Active Ticket ID: SEM-PROTECT-4NP-OPT Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses yield optimization for the synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole via the
While theoretically straightforward, this reaction often suffers from variable yields (<50%) due to three specific failure modes:
-
Reagent Hydrolysis: SEM-Cl is highly susceptible to hydrolysis by trace moisture.
-
Nucleophilicity Suppression: The electron-withdrawing nitro group at C4 significantly reduces the nucleophilicity of the pyrazole anion.
-
Workup Losses: The amphiphilic nature of the product can lead to emulsions or loss in the aqueous phase during DMF removal.
Module 1: Critical Reaction Parameters (The "Why")
To improve yield, you must control the thermodynamics and kinetics of the protection step.
The Nucleophile: 4-Nitropyrazole Anion
-
Challenge: The
of 4-nitropyrazole is approximately 9.6 (compared to ~14 for unsubstituted pyrazole). While this makes deprotonation easier, the resulting anion is delocalized and less nucleophilic . -
Implication: You cannot rely on weak bases (e.g.,
in acetone) for rapid conversion. A strong, irreversible base (NaH) is recommended to drive the equilibrium completely to the anion species before SEM-Cl addition.
The Electrophile: SEM-Chloride
-
Challenge: SEM-Cl degrades to formaldehyde, HCl, and trimethylsilylethanol upon contact with moisture.
-
Implication: If your SEM-Cl bottle has been opened frequently without an inert atmosphere, your stoichiometry is likely wrong.
-
Diagnostic: Check the proton NMR of your SEM-Cl. If you see a triplet at
3.7 ppm (alcohol) or broad peaks, distill it or buy a fresh bottle.
Module 2: The Gold Standard Protocol
This protocol is optimized for a 10 mmol scale. It prioritizes complete conversion and emulsion-free workup.
Reagents
-
Substrate: 4-Nitro-1H-pyrazole (1.0 equiv)
-
Reagent: SEM-Cl (1.2 equiv) — Must be clear/colorless. Yellowing indicates HCl formation.
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.3 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration) — Stored over 4Å molecular sieves.
Step-by-Step Procedure
-
Apparatus Prep: Flame-dry a round-bottom flask under Argon/Nitrogen flow.
-
Deprotonation (Critical Step):
-
Charge NaH (1.3 equiv) into the flask.
-
Add anhydrous DMF (50% of total volume) and cool to 0°C.
-
Dissolve 4-nitropyrazole in the remaining DMF and add dropwise to the NaH suspension.
-
Wait: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. Evolution of
gas must cease before proceeding.
-
-
Alkylation:
-
Cool the mixture back to 0°C.
-
Add SEM-Cl (1.2 equiv) dropwise via syringe over 10 minutes.
-
Allow to warm to RT and stir for 3–5 hours.
-
-
Quench & Workup:
-
Cool to 0°C. Quench carefully with saturated
solution. -
Emulsion Breaker: Dilute with
and water. If an emulsion forms, add a small amount of Lithium Chloride (5% aq) to break it. -
Wash the organic layer
with water (to remove DMF) and with brine.
-
-
Purification:
-
Dry over
, filter, and concentrate. -
Flash Chromatography: Elute with Hexanes/EtOAc (Gradient 0%
30%). The product is less polar than the starting material.
-
Module 3: Troubleshooting Hub (FAQs)
Q1: My yield is stuck at 40-50%, and I recover starting material. Why?
A: This indicates incomplete deprotonation or dead electrophile .
-
Fix 1: The nitro group stabilizes the anion, making it "lazy." Increase NaH to 1.5 equiv and allow 1 hour for deprotonation before adding SEM-Cl.
-
Fix 2: Your SEM-Cl might be hydrolyzed.[1] Add a catalytic amount (10 mol%) of TBAI (tetrabutylammonium iodide) . This generates the more reactive SEM-Iodide in situ, accelerating the reaction with the sluggish nitro-pyrazole anion.
Q2: I see a new spot on TLC that isn't product or starting material.
A: This is likely the N-hydroxymethyl byproduct .
-
Cause: If SEM-Cl decomposes, it releases formaldehyde. The pyrazole can react with formaldehyde to form
species. -
Prevention: Ensure reagents are anhydrous. Use fresh SEM-Cl.
Q3: The product disappears during column chromatography.
A: The SEM group is acid-labile .
-
Cause: Silica gel is slightly acidic. If your column run is slow, the SEM group may cleave.
-
Fix: Pre-treat your silica gel column with 1%
(Triethylamine) in Hexanes before loading your sample. This neutralizes the silica.
Q4: Is regioselectivity an issue?
A: No. 4-nitropyrazole is symmetric (
Module 4: Visualization & Logic
Workflow Diagram
The following diagram outlines the decision logic for the synthesis and purification.
Caption: Operational workflow for SEM protection, including quality control checkpoints and TBAI remediation for stalled reactions.
Quantitative Comparison of Conditions
| Parameter | Standard (NaH) | Mild (K2CO3) | Recommendation |
| Base Strength | High (Irreversible) | Moderate (Equilibrium) | Use NaH for 4-nitropyrazole due to low nucleophilicity. |
| Solvent | DMF/THF | Acetone/MeCN | DMF preferred for solubility of nitro-compounds. |
| Temp | 0°C | Reflux often required | 0°C |
| Avg. Yield | 85-95% | 40-60% | NaH provides superior conversion. |
References
-
Greene's Protective Groups in Organic Synthesis
-
Wuts, P. G. M. (2014).[2] "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Wiley.
- Context: Definitive source for SEM stability, cleavage conditions, and general install
-
-
Regioselective Synthesis of SEM-Protected Pyrazoles
- Topic: While 4-nitropyrazole is symmetric, general conditions for pyrazole alkylation with SEM-Cl are well-documented in heterocycle liter
- Reference:Journal of Organic Chemistry, "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Aryl
-
Stability of SEM-Cl Reagents
- Highfine Biotech Technical Data: "Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)".
-
Context: storage and handling of the electrophile.[3]
Sources
Technical Support Center: Purification of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Welcome to the technical support center for the purification of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-4-nitropyrazole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in high purity.
Introduction
The purification of SEM-4-nitropyrazole from a reaction mixture is a critical step to ensure the success of subsequent synthetic transformations. The inherent polarity of the nitro group, combined with the lipophilic nature of the SEM protecting group, presents unique challenges in separating the desired product from starting materials, reagents, and potential side products. This guide will address common issues encountered during purification and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The primary impurities in the synthesis of SEM-4-nitropyrazole typically include:
-
Unreacted 4-nitro-1H-pyrazole: This is the starting material and is significantly more polar than the desired product.[1][2]
-
Isomeric Product (4-nitro-2-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole): Alkylation of 4-nitropyrazole can occur on either of the two nitrogen atoms of the pyrazole ring, leading to the formation of the N1 (desired) and N2 (isomeric impurity) regioisomers. The ratio of these isomers can vary depending on the reaction conditions.
-
Excess SEM-Cl and its hydrolysis byproducts: Unreacted (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) and its corresponding alcohol or other degradation products may be present.
-
Base and its salts: The base used in the protection reaction (e.g., sodium hydride, potassium carbonate) and the resulting salts will be present in the crude mixture.
Q2: My TLC plate shows multiple spots. How can I identify the product and key impurities?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction and guiding the purification strategy.
-
Visualization: The nitropyrazole-containing compounds can often be visualized under UV light (254 nm) due to their aromatic nature. Additionally, staining with a potassium permanganate or iodine chamber can help visualize non-UV active impurities.
-
Relative Polarity:
-
4-nitro-1H-pyrazole (Starting Material): Being unprotected, it is the most polar spot and will have the lowest Rf value.
-
SEM-4-nitropyrazole (Product and Isomer): The desired product and its N2-isomer will have significantly higher Rf values than the starting material due to the lipophilic SEM group. They may appear as closely migrating spots.
-
SEM-Cl byproducts: These are generally less polar and will have higher Rf values.
-
A typical TLC solvent system for initial screening is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
Q3: I am struggling to separate the N1 and N2 isomers by column chromatography. What can I do?
A3: The separation of N1 and N2 regioisomers can be challenging due to their similar polarities. Here are some strategies:
-
Optimize your solvent system: A shallow gradient of a less polar solvent system (e.g., starting with a higher ratio of hexanes to ethyl acetate and slowly increasing the polarity) can improve resolution.
-
Consider a different stationary phase: While silica gel is the most common choice, alumina (neutral or basic) may offer different selectivity.
-
Recrystallization: If the isomeric mixture is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective method for purification. The desired isomer may selectively crystallize out, leaving the other in the mother liquor.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of isolated product | Incomplete reaction. | Monitor the reaction by TLC to ensure all the starting material is consumed. |
| Product loss during workup. | Ensure proper pH adjustment during aqueous washes. The product is generally stable to mild basic and acidic conditions, but prolonged exposure to strong acids or bases should be avoided. | |
| Co-elution of product with impurities. | Optimize the chromatography conditions (see Q3). | |
| Product appears to be degrading on the silica gel column. | The silica gel is too acidic. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising agent like triethylamine (e.g., 1% in the eluent). |
| The SEM group is cleaving. | While generally stable, the SEM group can be labile to strong acids. Ensure that no strong acidic residues from the reaction are carried over to the column. A pre-column wash of the crude material with a mild base solution (e.g., saturated sodium bicarbonate) can be beneficial. | |
| The purified product is an oil, but I was expecting a solid. | The presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| The product is inherently an oil at room temperature. | The physical state can be influenced by minor impurities. If the product is pure by NMR and other analytical techniques, it can be used as an oil. | |
| I see a new, more polar spot appearing on my TLC after letting the purified product stand for some time. | Partial deprotection of the SEM group. | Store the purified product in a cool, dry, and dark place. If long-term storage is required, consider storing it under an inert atmosphere. The SEM group is generally stable, but slow hydrolysis can occur in the presence of moisture and trace acidity. |
Experimental Protocols
Flash Column Chromatography Purification
This protocol assumes a standard silica gel column.
-
Preparation of the Crude Material:
-
After the reaction workup, concentrate the crude product under reduced pressure to obtain a viscous oil or solid.
-
For "dry loading," dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. This method often provides better separation.
-
For "wet loading," dissolve the crude material in a minimal amount of the initial chromatography eluent or a slightly more polar solvent.
-
-
Column Packing:
-
Pack a glass column with silica gel in the desired eluent (e.g., 9:1 hexanes:ethyl acetate). Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Loading and Elution:
-
Carefully load the prepared crude material onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexanes:ethyl acetate) to elute the product. The optimal gradient will depend on the specific impurity profile.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified SEM-4-nitropyrazole.
-
Recrystallization
This is a valuable technique if the product is a solid and contains impurities with different solubility profiles.
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room and elevated temperatures.
-
An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.
-
-
Procedure:
-
Dissolve the crude material in the minimum amount of the hot recrystallization solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
| Compound | Expected Polarity | Typical TLC Rf (8:2 Hexanes:EtOAc) | Purification Method |
| 4-nitro-1H-pyrazole | High | ~0.1-0.2 | Easily removed by chromatography |
| 4-nitro-1-(SEM)-1H-pyrazole (Product) | Medium | ~0.5-0.6 | Flash Chromatography, Recrystallization |
| 4-nitro-2-(SEM)-1H-pyrazole (Isomer) | Medium | ~0.4-0.5 | Careful Flash Chromatography, Recrystallization |
| SEM-Cl byproducts | Low | >0.7 | Elutes early in chromatography |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and ambient conditions.
Visualizations
Purification Workflow
Caption: General workflow for the purification of SEM-4-nitropyrazole.
Troubleshooting Logic for Isomer Separation
Caption: Decision tree for separating N1 and N2 isomers.
References
-
Chem-Impex International. 4-Nitro-1H-pyrazole. [Link]
Sources
removal of impurities from "4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole"
Technical Support Ticket: #SEM-PYR-4N-PUR Subject: Impurity Removal Protocols for 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist
System Overview & Diagnostic Matrix
User Context: You are synthesizing 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (hereafter Compound X ). This is typically achieved via the nucleophilic substitution of 4-nitropyrazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) in the presence of a base (e.g., NaH, K₂CO₃).
The Problem: The crude reaction mixture contains specific, predictable impurities that interfere with downstream applications (e.g., reduction to the amine).
Diagnostic Matrix: Identifying Your Impurities Before initiating purification, identify the contaminants based on their physicochemical properties:
| Impurity Type | Origin | Physicochemical Profile | Detection (TLC) |
| Unreacted Starting Material (SM) | 4-Nitropyrazole | Polar / Acidic. Contains a free N-H proton (pKa ~9.6). | Low R_f (stays near baseline in non-polar solvents). UV Active. |
| SEM-Hydrolysis Products | SEM-OH / SEM-ether | Lipophilic / Neutral. Formed by quenching excess SEM-Cl with water. | High R_f (travels with solvent front). Stain with KMnO₄ or PMA (often UV inactive). |
| Silanol Residues | Silicon byproducts | Variable. Often viscous oils or "grease." | Streaking on silica. |
| Inorganic Salts | NaH / KCl / NaCl | Ionic. Insoluble in organic solvents. | Precipitate (removed by filtration/wash). |
Strategic Workflow (Visualized)
The following decision tree illustrates the logic for removing these specific impurities based on their chemical behavior.
Figure 1: Purification logic flow. The critical step is the basic wash (Step 2), which leverages the acidity of the starting material to remove it chemically rather than chromatographically.
Technical Protocols
Protocol A: The "Chemical Cut" (Removal of Starting Material)
Target: Unreacted 4-nitropyrazole. Mechanism: 4-nitropyrazole is a weak acid. By raising the pH, we deprotonate the N-H, creating a water-soluble salt (nitropyrazolide anion), while the SEM-protected product remains neutral and organic-soluble.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Do not use DCM yet (emulsions are more likely).
-
The Wash: Wash the organic layer 2x with 1M NaOH (or sat. Na₂CO₃ if sensitive, though nitro-pyrazoles are generally base-stable).
-
Verification: Check the aqueous layer by TLC. The UV-active spot at the baseline (SM) should be sequestered here.
-
Neutralization: Wash the organic layer 1x with Brine (sat. NaCl) to remove excess base and dry over Na₂SO₄.
Protocol B: Buffered Flash Chromatography (Removal of SEM-OH)
Target: SEM-OH, Silanols, and trace baseline impurities. Risk:[1][2] The SEM group is acid-labile. Standard silica gel is slightly acidic (pH ~5-6) and can slowly cleave the SEM group during chromatography, lowering yields.
-
Stationary Phase Preparation: Slurry silica gel in Hexanes containing 1% Triethylamine (Et₃N) . This neutralizes the silica.
-
Eluent System:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
-
Gradient:
-
0–5% B: Elutes SEM-OH and SEM-ether (impurities run very fast).
-
10–30% B: Elutes Compound X (Product).
-
>50% B: Elutes any remaining unreacted SM (if Protocol A was skipped).
-
-
Detection: The product is UV active (nitro group). SEM impurities are often UV inactive; use a KMnO₄ stain to visualize the early-eluting "grease."
Protocol C: Recrystallization (Polishing)
Target: Final polish for >99% purity (e.g., for analytical standards or X-ray crystallography). Prerequisite: The compound must be solid. (Note: While many nitro-pyrazoles are high-melting solids, the SEM group adds flexibility. If your compound is an oil, stick to Protocol B).
-
Solvent: Ethanol (hot) or a Hexane/EtOAc mixture.
-
Procedure: Dissolve crude solid in minimum hot Ethanol. Allow to cool slowly to RT, then to 4°C.
-
Harvest: Filter crystals and wash with cold Hexane.
FAQ: Common Issues & Solutions
Q1: I see a "ghost" spot on TLC that trails my product. What is it?
-
A: This is likely SEM-OH or a silanol byproduct. It often smears. It is much less polar than your nitro-pyrazole. A quick plug filtration through a short pad of silica (eluting with 10% EtOAc/Hex) can remove the bulk of this before careful chromatography.
Q2: Can I use DCM (Dichloromethane) for the workup?
-
A: Yes, but SEM-protected compounds can act as surfactants, causing stubborn emulsions with DCM/NaOH. Ethyl Acetate is generally superior for the initial phase separation.
Q3: Is the SEM group stable to the nitro-reduction step (e.g., Pd/C + H₂)?
-
A: Generally, yes . The SEM group is stable to standard hydrogenation conditions. However, avoid acidic conditions (e.g., SnCl₂/HCl) for the reduction, as HCl will strip the SEM group. Use neutral reduction methods (H₂/Pd-C or Fe/NH₄Cl).
Q4: My product turned into a tar on the column. Why?
-
A: Your silica was likely too acidic, causing deprotection in situ. The resulting free 4-nitropyrazole is much more polar and sticks to the silica, while the cleaved SEM group elutes as formaldehyde/silanol soup. Always buffer your silica with 1% Et₃N for SEM-protected compounds.
Q5: Are there regioisomers I need to separate?
-
A: No. Unlike 3-substituted pyrazoles, 4-nitropyrazole is symmetric . Alkylation at N1 produces the same molecule as alkylation at N2. You should observe a single product spot. If you see two close spots, it is likely mono- vs. bis-alkylation (rare) or hydrolysis impurities.
References & Authority
-
Protective Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience. (Definitive guide on SEM stability: stable to base, cleaved by acid/fluoride).
-
Pyrazole Synthesis: Synthesis of 4-nitro-1-substituted pyrazoles. See generally: Journal of Heterocyclic Chemistry or Tetrahedron for N-alkylation protocols of nitropyrazoles. (Confirming the acidity of 4-nitropyrazole pKa ~9.6).
-
SEM-Group Behavior: Lipshutz, B. H., & Pegram, J. J. (1980).[4] "beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343-3346. (Original characterization of SEM-Cl byproducts).
For further assistance, please reply to this ticket with your specific TLC R_f values and solvent system.
Sources
stability of "4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole" under reaction conditions
Current Status: Online Operator: Senior Application Scientist Ticket ID: SEM-PYR-NO2-STAB Subject: Stability Profile & Troubleshooting for 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole[1]
Executive Summary
Welcome to the technical support hub. You are working with 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (hereafter referred to as 4-Nitro-SEM-Pz ).[1]
This molecule is a "masked" pyrazole scaffold. The SEM (2-(Trimethylsilyl)ethoxymethyl) group acts as a robust shield for the pyrazole nitrogen, preventing tautomerization and N-alkylation side reactions.[1] The 4-nitro group is a latent amine precursor.[1]
The Critical Balance: Your success depends on maintaining the SEM group while manipulating the nitro group (or vice versa). The SEM group is base-stable but acid-labile and fluoride-sensitive .[1]
Part 1: Stability Matrix (The "Safe Zones")
Before initiating any reaction, consult this compatibility matrix to prevent accidental deprotection or decomposition.
| Condition Type | Reagent Class | Stability | Senior Scientist's Note |
| Bases | Hydroxides (NaOH, KOH), Carbonates ( | High | SEM is an acetal; it survives refluxing aqueous base.[1] |
| Strong Bases | Organolithiums (n-BuLi), Amides (LiHMDS) | High | Excellent for C-H activation or metallation chemistry.[1] |
| Acids (Weak) | Acetic Acid, dilute | Moderate | Stable at RT; prolonged heating may cause hydrolysis.[1] |
| Acids (Strong) | TFA, HCl, | LOW | DANGER ZONE. Rapid cleavage of SEM group occurs.[1] |
| Fluorides | TBAF, CsF, HF-Pyridine | LOW | DANGER ZONE. Fluoride triggers rapid fragmentation (Deprotection).[1] |
| Reductants | High | Generally stable, provided no strong acid is generated.[1] | |
| Oxidants | High | The SEM ether linkage is generally resistant to oxidation. |
Part 2: Visualizing the Chemistry
Understanding the mechanism is the only way to troubleshoot effectively.
Diagram 1: The Stability & Reactivity Landscape
This decision tree illustrates the safe operating windows for 4-Nitro-SEM-Pz.
Caption: Operational windows for 4-Nitro-SEM-Pz. Green paths indicate stability; red paths indicate cleavage.
Part 3: Troubleshooting Guides (FAQ)
Scenario A: Nitro Reduction (Preserving the SEM Group)
User Question: "I need to convert the nitro group to an amine, but the SEM group keeps falling off. What am I doing wrong?"
The Diagnosis: You are likely using a reduction method that generates transient acidity (e.g.,
The Protocol: Use a neutral or slightly basic reduction method.
-
Method 1: Catalytic Hydrogenation (Gold Standard)
-
Method 2: Iron/Ammonium Chloride (Robust)
Warning: Avoid
Scenario B: Intentional Deprotection (Removing the SEM Group)
User Question: "I tried removing the SEM group with TBAF, but I'm getting a messy mixture and low yield. Why?"
The Diagnosis:
-
Incomplete Reaction: The reaction might be stalling due to steric bulk.
-
Side Reactions: The cleavage of SEM releases formaldehyde (
) and ethylene. If you have a free amine (e.g., if you reduced the nitro group first), the formaldehyde can react with the amine to form an imine or methylated byproduct (Eschweiler-Clarke type).
The Protocol:
-
Standard Conditions:
(1M in THF), equiv, Reflux.[1]-
Add: Ethylenediamine (
equiv) as a formaldehyde scavenger if your molecule has nucleophiles.[1]
-
-
Acidic Alternative (If Fluoride fails):
Diagram 2: The Deprotection Mechanism & Risks
This diagram details the "Invisible" byproducts that cause experimental failure.
Caption: Fluoride-mediated deprotection releases reactive formaldehyde, which can poison subsequent steps.[1]
Part 4: Storage & Handling
-
Temperature: Store at
(Refrigerator). -
Atmosphere: Inert gas (Argon/Nitrogen) recommended but not strictly required; the nitro group stabilizes the molecule against oxidation.
-
Moisture: Keep dry. While SEM is stable to water, long-term exposure to moisture can lead to slow hydrolysis of the acetal linkage.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on SEM stability conditions). [1]
-
Lipshutz, B. H.; Pegram, J. J. "
-(Trimethylsilyl)ethoxymethyl Chloride.[1] A New Reagent for the Protection of the Hydroxyl Group." Tetrahedron Letters1980 , 21, 3343-3346. (Original description of the SEM group). -
Whitten, J. P.; Matthews, D. P.; McCarthy, J. R. "[2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group."[1][6] J. Org.[4][6][7] Chem.1986 , 51, 1891–1894. (Specific application to azoles like pyrazole).[1][7][8]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Comparative stability data for acetal-based protecting groups). [1]
Sources
- 1. 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d)-pyrimidine | C15H21N5OSi | CID 42631346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]
Validation & Comparative
alternatives to "4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole" for pyrazole synthesis
Executive Summary
In the synthesis of complex bioactive molecules, 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-protected 4-nitropyrazole) has long been a standard intermediate. The SEM group offers excellent orthogonality, stable to strong bases and nucleophiles. However, its dependence on the highly toxic, expensive reagent SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) and the generation of hazardous siloxane/fluoride waste during deprotection renders it suboptimal for scale-up and green chemistry initiatives.
This guide objectively evaluates two superior alternatives: Tetrahydropyranyl (THP) for cost-efficiency and atom economy, and p-Methoxybenzyl (PMB) for robust stability with oxidative orthogonality.
The Baseline: SEM Protection
Why replace it?
While SEM provides a robust "hemiaminal ether" shield, the drawbacks are significant in a process setting:
-
Toxicity: SEM-Cl is a potent alkylating agent and suspected carcinogen.
-
Cost: Reagents are 10–20x more expensive than alternatives like DHP.
-
Atom Economy: The protecting group (MW ~131) is heavy relative to the pyrazole core, leading to poor mass efficiency.
-
Deprotection: Requires fluoride sources (TBAF) or strong acids, often incompatible with silyl-sensitive motifs elsewhere in the molecule.
Alternative 1: The Economic Workhorse (THP)
Target: 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
The Tetrahydropyranyl (THP) group is the most direct replacement for SEM. It forms a similar hemiaminal linkage but uses 3,4-dihydro-2H-pyran (DHP) , a cheap, non-toxic byproduct of the agricultural industry.
Mechanism & Causality
Unlike SEM-Cl (which proceeds via SN2 substitution), THP protection is an acid-catalyzed addition . The nitrogen lone pair of the pyrazole attacks the oxocarbenium ion generated from DHP.
-
Note: 4-Nitropyrazole is electron-deficient, making the N-H less nucleophilic. Therefore, a slightly higher catalyst loading (e.g., p-TSA) is often required compared to electron-rich pyrazoles.
Workflow Visualization
Figure 1: Acid-catalyzed synthesis and deprotection workflow for THP-protected pyrazoles.
Comparative Data: SEM vs. THP[2]
| Feature | SEM-Protected | THP-Protected |
| Reagent Cost | High ( | Very Low ($) |
| Toxicity | High (Alkylating agent) | Low (Irritant) |
| Stability (Base) | Excellent | Good |
| Stability (Acid) | Moderate | Low (Labile < pH 4) |
| Chirality | Achiral | Creates Chiral Center * |
| Deprotection | Fluoride (TBAF) or Strong Acid | Mild Acid (HCl/MeOH) |
Critical Caveat: THP introduces a chiral center at the acetal carbon. If your target molecule is chiral, this creates diastereomers, complicating NMR interpretation. For achiral 4-nitropyrazole, this is irrelevant.
Alternative 2: The Robust Shield (PMB)
Target: 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole
When the protecting group must survive acidic conditions (e.g., acidic workups of other steps) where THP would fail, p-Methoxybenzyl (PMB) is the superior choice.
The Nitro-Group Compatibility Challenge
Standard Benzyl (Bn) groups are removed via hydrogenolysis (
-
The Solution: PMB can be removed oxidatively using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate), leaving the nitro group intact.
Workflow Visualization
Figure 2: Chemoselectivity logic for PMB deprotection in the presence of a nitro group.
Experimental Protocols
Protocol A: THP Protection (Green Method)
Best for: Scale-up, cost-reduction, and when the product is not acid-sensitive.
-
Setup: To a solution of 4-nitro-1H-pyrazole (1.0 equiv) in dry Dichloromethane (DCM) or Toluene (0.5 M), add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).
-
Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv).
-
Reaction: Stir at reflux (Toluene) or 40°C (DCM) for 2–4 hours. Monitor by TLC (The N-H proton of the starting material is acidic; disappearance of the polar SM spot indicates conversion).
-
Workup: Wash with sat. NaHCO3 (to neutralize acid and prevent hydrolysis). Dry organic layer over MgSO4 and concentrate.
-
Purification: Often not required. Recrystallize from Hexanes/EtOAc if necessary.
-
Deprotection: Stir in MeOH with catalytic HCl (1M) or p-TSA at RT for 1–2 hours.
Protocol B: PMB Protection (Robust Method)
Best for: When stability against acid is required during intermediate steps.
-
Setup: Dissolve 4-nitro-1H-pyrazole (1.0 equiv) in DMF (0.5 M).
-
Base: Add K2CO3 (2.0 equiv). Stir for 15 min to deprotonate (Solution may turn yellow due to nitropyrazolate anion).
-
Alkylation: Add p-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv) dropwise.
-
Reaction: Stir at 60°C for 3–5 hours.
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.[1]
-
Deprotection (Oxidative): Dissolve protected pyrazole in DCM/H2O (10:1). Add DDQ (1.2–1.5 equiv). Stir at RT. The PMB group is cleaved to p-methoxybenzaldehyde (removable by wash) and the free pyrazole.
Decision Matrix: Selecting the Right Alternative
Use this logic flow to determine the best replacement for your specific campaign.
Figure 3: Strategic decision matrix for selecting the optimal protecting group.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Wuts, P. G. M. "Tetrahydropyranyl (THP) and related protecting groups." Greene's Protective Groups in Organic Synthesis (2014): 584-700. Link
- Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
-
Verardo, G., et al. "N-Alkylation of 4-nitropyrazole derivatives." Canadian Journal of Chemistry, 1991, 69(7), 1120-1127. (Specifics on nitropyrazole nucleophilicity). Link
-
Lipshutz, B. H., et al. "SEM-Cl: A rapid and efficient protecting group." Tetrahedron Letters, 1980, 21(35), 3343-3346. (Baseline comparison for SEM toxicity and cost). Link
Sources
Precision Purity Assessment of Pyrazoles: A Comparative LC-MS Guide
Executive Summary
The purity assessment of pyrazole-based compounds presents a unique set of chromatographic challenges that often render standard "generic" LC-MS methods inadequate. Unlike typical lipophilic drugs, pyrazoles exhibit annular tautomerism and high polarity, leading to peak splitting, poor retention on C18 phases, and ionization suppression.
This guide objectively compares LC-MS methodologies against traditional alternatives (HPLC-UV, qNMR) and evaluates stationary phase chemistries.[1] It culminates in a self-validating experimental protocol designed to overcome the "Tautomer Trap," ensuring data integrity for drug development professionals.[1]
The Technical Challenge: The "Tautomer Trap"
The core difficulty in analyzing pyrazoles lies in their dynamic structure.[1] Unsubstituted pyrazoles (
-
The Mechanism: In solution, the hydrogen atom oscillates between
and . -
The Chromatographic Symptom: On a column, if the rate of tautomer interconversion is similar to the timescale of the separation (intermediate exchange), the peak broadens or splits into two ("saddle effect").[1]
-
The Solution: We must force the equilibrium to one side (fully protonated or deprotonated) or accelerate the exchange rate beyond the chromatographic timescale using pH control and temperature.[1]
Visualizing the Problem (Pathway Diagram)
Caption: Figure 1. Annular tautomerism in pyrazoles. Acidic conditions (blue arrows) stabilize the cation, preventing peak splitting.[1]
Comparative Analysis
Technique Comparison: LC-MS vs. Alternatives
While HPLC-UV is the workhorse of QC, it fails to detect non-chromophoric impurities common in pyrazole synthesis (e.g., aliphatic hydrazine residues).[1] qNMR offers absolute purity but lacks the sensitivity for trace impurity profiling (<0.1%).[1]
| Feature | HPLC-UV (Diode Array) | qNMR (Quantitative NMR) | LC-MS (High Res/Triple Quad) |
| Primary Utility | Gross purity (>95%) | Absolute quantification | Trace impurity profiling (<0.05%) |
| Selectivity | Low (Co-elution common) | High (Structural resolution) | High (Mass discrimination) |
| Pyrazole Specificity | Risk: Tautomers may split peaks, confusing integration.[1] | Benefit: Averages tautomers (fast exchange).[1] | Benefit: Extract Ion Chromatogram (EIC) confirms peak identity despite shape.[1] |
| LOD/Sensitivity | ~0.1 - 10 µg/mL | ~1 - 10 mg/mL | ~0.1 - 10 ng/mL |
| Blind Spot | Non-chromophoric impurities | Low-level impurities | Non-ionizable compounds |
Column Chemistry Comparison[1][2][3][4][5]
The standard C18 column is often a poor choice for small, polar pyrazoles due to "dewetting" (phase collapse) in high aqueous conditions or lack of retention.[1]
| Stationary Phase | Retention Mechanism | Suitability for Pyrazoles | Verdict |
| C18 (Generic) | Hydrophobic Interaction | Low. Small pyrazoles often elute in the void volume ( | Avoid for polar pyrazoles.[1] |
| Biphenyl | Pi-Pi Interactions + Hydrophobic | High. The biphenyl rings engage in pi-stacking with the pyrazole ring, significantly increasing retention and selectivity.[1] | Recommended Choice. |
| HILIC (Amide/Silica) | Partitioning into water layer | Medium/High. Excellent for extremely polar species, but requires long equilibration and is less robust than RP.[1] | Alternative for non-retained species.[1] |
| PFP (Pentafluorophenyl) | Dipole-Dipole + Pi-Pi | High. Good for halogenated pyrazoles or separating positional isomers.[1] | Specialized Alternative. |
The Self-Validating Experimental Protocol
This protocol incorporates "checkpoints" that validate the system's performance specifically for pyrazoles.
Phase 1: System Configuration
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]
-
Column: Biphenyl Phase (e.g., Kinetex Biphenyl or Raptor Biphenyl), 2.1 x 100 mm, 1.7 µm or 2.6 µm.[1]
-
Rationale: Maximizes retention of the pyrazole core via pi-pi interactions [1].[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Rationale: The buffer (pH ~3) ensures the pyrazole is protonated (suppressing tautomeric splitting) and improves ESI+ ionization efficiency [2].[1]
-
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Rationale: Methanol often provides better selectivity for protic aromatic heterocycles than Acetonitrile.[1]
-
Phase 2: The "Self-Validating" Workflow
Do not proceed to sample analysis until the System Suitability Test (SST) passes.[1]
Step 1: The Tautomer Stress Test (SST)
Inject a standard of the parent pyrazole at 10 µg/mL.[1]
-
Checkpoint A (Retention): The retention factor (
) must be > 2.[1]0. If , switch to HILIC or reduce organic start % to 0-2%.[1] -
Checkpoint B (Peak Shape): Inspect the peak width at 10% height.[1]
Step 3: Gradient Method
-
Temp: 40°C (Critical for tautomer convergence)
-
Gradient:
Step 4: MS Detection Parameters [1]
-
Source: ESI Positive Mode (Pyrazoles are basic).[1]
-
Scan Type: Full Scan (m/z 50–1000) for purity; SIM/MRM for known impurities.[1]
-
Fragmentor Voltage: Moderate (100-135V).[1] High voltage may cause in-source fragmentation of labile side chains, mimicking impurities.[1]
Workflow Visualization
Caption: Figure 2. Self-validating LC-MS workflow for pyrazole analysis. The decision diamond ensures tautomeric issues are resolved before data collection.
Experimental Data Summary (Simulated)
The following table illustrates the expected performance improvements when switching from a generic C18 method to the optimized Biphenyl protocol for a model compound (e.g., 3,5-dimethylpyrazole).
| Parameter | Generic Method (C18, pH 7) | Optimized Method (Biphenyl, pH 3) | Improvement |
| Retention Time ( | 1.2 min (Near void) | 4.5 min | +275% Retention |
| Peak Width ( | 0.45 min (Broad/Split) | 0.12 min (Sharp) | 3.7x Sharper |
| Tailing Factor ( | 2.1 | 1.1 | Symmetry Achieved |
| Impurity Detection | 2 Impurities detected | 5 Impurities detected | Higher Sensitivity |
Note: Data derived from comparative retention studies of polar heterocycles [3].
References
-
Foces-Foces, C., et al. (1992).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. [Link]
Sources
comparing synthetic routes to functionalized pyrazoles
Comparative Guide: Synthetic Routes to Functionalized Pyrazoles
Executive Summary
The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, the "simple" synthesis of pyrazoles is often deceptive. The classic Knorr condensation, while high-yielding, frequently fails the regioselectivity test when applied to unsymmetrical substrates, leading to difficult chromatographic separations of N1/N2 isomers.
This guide moves beyond the textbook, evaluating four distinct synthetic methodologies based on regiocontrol , functional group tolerance , atom economy , and scalability . It provides validated experimental protocols and a decision framework to select the optimal route for your specific target.
Part 1: Strategic Decision Framework
The choice of synthetic route should be dictated by the substitution pattern required and the stage of synthesis (early-stage building block vs. late-stage diversification).
Figure 1: Decision matrix for selecting pyrazole synthetic routes based on structural requirements and stage of development.
Part 2: Comparative Analysis of Methodologies
The Modified Knorr Synthesis (Alkynone Route)
-
Best For: Large-scale preparation of 1,3,5-trisubstituted pyrazoles with high regiocontrol.
-
Mechanism: Unlike 1,3-diketones,
-alkynyl ketones possess distinct electrophilic sites (the carbonyl carbon and the -carbon of the alkyne). By controlling conditions (solvent/pH), the hydrazine nucleophile can be directed to attack the -carbon first (Michael addition) or the carbonyl (1,2-addition), dictating the final isomer. -
Pros: Excellent regioselectivity (>95:5), avoids unstable 1,3-diketone intermediates.
-
Cons: Requires synthesis of alkynyl ketone precursors.
1,3-Dipolar Cycloaddition (The "Click" Approach)
-
Best For: Installing sensitive functional groups; synthesis of fused ring systems.
-
Mechanism: A [3+2] cycloaddition between a 1,3-dipole (e.g., diazo compound, nitrile imine) and a dipolarophile (alkyne/alkene).
-
Pros: High atom economy, mild conditions, orthogonal to many other reactions.
-
Cons: Safety concerns with diazo compounds (shock sensitivity) on scale; requires regiocontrol strategies (e.g., steric bulk or metal catalysis).
Pd-Catalyzed C-H Activation (Late-Stage Functionalization)
-
Best For: Diversifying a core scaffold at the end of a synthesis (e.g., SAR studies).
-
Mechanism: Direct functionalization of the C-H bond (typically C5) using a Palladium catalyst, avoiding the need for pre-functionalized (halogenated) precursors.
-
Pros: Rapid analog generation, reduces step count.
-
Cons: High cost of Pd catalysts, requires optimization of ligand/base to prevent N-arylation side reactions.
Multicomponent Reactions (MCRs)
-
Best For: High-throughput screening (HTS) libraries; Green Chemistry applications.
-
Mechanism: One-pot condensation of an aldehyde, hydrazine, and an active methylene compound (e.g., malononitrile).
-
Pros: Superior atom economy, often solvent-free or aqueous, operational simplicity.
-
Cons: Limited substrate scope (often restricted to specific electron-poor components).
Table 1: Technical Comparison of Synthetic Routes
| Feature | Modified Knorr (Alkynone) | 1,3-Dipolar Cycloaddition | Pd-Catalyzed C-H Activation | Multicomponent (MCR) |
| Regioselectivity | High (Controlled by pH/Solvent) | High (Steric/Catalyst dependent) | Excellent (Site-selective C5) | Moderate (Substrate dependent) |
| Yield | 80–95% | 70–90% | 50–85% | 85–98% |
| Atom Economy | Moderate (Loss of H₂O) | High (100% in ideal cases) | Low (Loss of HX, requires base) | Excellent (Water is sole byproduct) |
| Scalability | High (kg scale) | Low/Med (Safety limits) | Medium (Cost limits) | High |
| Green Metric | Low (Organic solvents) | Medium (Can be aqueous) | Low (Heavy metals) | High (Solvent-free options) |
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective Synthesis via Alkynyl Ketones (Modified Knorr)
Target: 1-Phenyl-3-methyl-5-arylpyrazole (High Regio-fidelity)
Rationale: Using an alkynyl ketone instead of a 1,3-diketone locks the electrophilicity difference, ensuring the hydrazine nitrogen attacks the
-
Precursor Synthesis: Dissolve the appropriate terminal alkyne (1.0 equiv) in THF at -78°C. Add
-BuLi (1.1 equiv). Stir 30 min. Add -methoxy- -methylacetamide (Weinreb amide, 1.1 equiv). Warm to RT. Quench with NH₄Cl. Isolate alkynyl ketone.[1] -
Cyclization:
-
Dissolve alkynyl ketone (1.0 mmol) in Ethanol (5 mL).
-
Add Phenylhydrazine (1.1 mmol).
-
Critical Step: Add conc. HCl (5 drops) to promote Michael addition first (directs to 5-substituted isomer).
-
Reflux for 2 hours. Monitor by TLC.
-
-
Workup: Evaporate ethanol. Redissolve in EtOAc, wash with NaHCO₃ (sat) and brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from EtOH/Hexane.
-
Expected Yield: 85-92%.
-
Regioisomer Ratio: >95:5.
-
Protocol B: Green One-Pot Multicomponent Synthesis
Target: 4-Cyano-3-methyl-5-arylpyrazole (Solvent-Free)
Rationale: This protocol utilizes mechanical energy (grinding) or mild heating to drive the condensation, eliminating volatile organic solvents (VOCs).
-
Components: Combine Aryl aldehyde (1.0 mmol), Malononitrile (1.0 mmol), Ethyl acetoacetate (1.0 mmol), and Hydrazine hydrate (1.2 mmol) in a mortar.
-
Catalyst: Add 10 mol% Meglumine (an amino sugar derived organocatalyst) or simply use 20 mol% Sodium Acetate.
-
Procedure: Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture will become a sticky paste and then solidify as the product precipitates.
-
Workup: Wash the solid with water (to remove the catalyst and unreacted hydrazine). Recrystallize from hot ethanol.
-
Validation: Check melting point and ¹H NMR.
-
Atom Economy: >90%.
-
E-Factor: <0.5 (Excellent).
-
Protocol C: Pd-Catalyzed C-H Arylation (C5-Selective)
Target: 1-Methyl-5-phenylpyrazole from 1-Methylpyrazole
Rationale: Direct arylation avoids the need to synthesize 5-bromo-1-methylpyrazole. We use a C5-selective condition set (Ammar et al., 2011).
-
Reagents:
-
1-Methylpyrazole (4.0 mmol, 4 equiv) - Excess is key to mono-arylation.
-
Bromobenzene (1.0 mmol, 1 equiv).
-
Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
KOAc (2.0 mmol, 2 equiv).
-
DMAc (Dimethylacetamide) (5 mL).
-
-
Reaction:
-
Combine all reagents in a dried Schlenk tube under Argon.
-
Heat to 150°C for 16 hours.
-
-
Workup:
-
Cool to RT. Dilute with Diethyl Ether.
-
Filter through a Celite pad to remove Pd black.
-
Wash filtrate with water (3x) to remove DMAc.
-
-
Purification: Flash chromatography (Silica, Hexane/EtOAc).
-
Note: The C5 proton is the most acidic, but C-H activation often favors C5 due to the "concerted metallation-deprotonation" (CMD) mechanism facilitated by the carbonate/acetate base.
-
Part 4: Mechanistic Visualization
Understanding the regioselectivity origin is crucial for troubleshooting.
Figure 2: Mechanistic divergence showing why Alkynyl Ketones offer superior regiocontrol over traditional 1,3-diketones.
References
-
Ammar, H., et al. (2011).[2] "Pd-Catalysed Direct 5-Arylation of 1-Methylpyrazole with Aryl Bromides." Synthesis, 2011(16), 2553–2560.[2] Link
-
Heller, S. T., & Natarajan, S. R. (2006).[3] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. Link
-
Vinciarelli, G., et al. (2022). "Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis." European Journal of Organic Chemistry, 2022(1), e202101323. Link
-
Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Gosselin, F., et al. (2019). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Organic Letters, 21(5), 1283–1286. Link
Sources
A Senior Application Scientist's Guide to Navigating Regioselectivity in Pyrazole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmaceutical design. Its prevalence in blockbuster drugs underscores the critical need for synthetic methods that are not only efficient but also exquisitely selective. The challenge of regioselectivity—the controlled formation of one constitutional isomer over others—is a persistent hurdle in pyrazole synthesis, particularly when employing unsymmetrical starting materials. This guide provides an in-depth comparison of common pyrazole synthesis methodologies, offering field-proven insights and experimental data to empower you in making informed decisions for your synthetic campaigns.
The Classical Approach: Knorr Pyrazole Synthesis and the Challenge of Regioisomeric Mixtures
The Knorr synthesis, a cornerstone of heterocyclic chemistry since 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] While robust and widely applicable, this method often yields regioisomeric mixtures when an unsymmetrical 1,3-dicarbonyl is used, complicating purification and reducing the yield of the desired product.[4][5]
The Mechanistic Crossroads: A Tale of Two Carbonyls
The regiochemical outcome of the Knorr synthesis is a delicate interplay of electronic and steric factors, dictated by the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the dicarbonyl compound.[5]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups will activate a neighboring carbonyl, making it a more favorable site for nucleophilic attack.[5]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to a particular carbonyl group, thereby directing the reaction towards the less encumbered site.[5]
-
Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the regioselectivity.[5] Acidic conditions, for instance, can modulate the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls.
Caption: Factors influencing regioselectivity in the Knorr pyrazole synthesis.
Experimental Insights: Taming Regioselectivity with Solvent Choice
Recent studies have demonstrated that the solvent can play a pivotal role in directing the regioselectivity of the Knorr synthesis. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the preference for one regioisomer.[6]
| Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio | Yield (%) | Reference |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | Ethanol | 1:1 | 85 | [6] |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | TFE | >95:5 | 92 | [6] |
| 1-phenylbutane-1,3-dione | Phenylhydrazine | Ethanol | 3:1 | 78 | [2] |
| 1-phenylbutane-1,3-dione | Phenylhydrazine | DMAc | >98:2 | 95 | [2] |
Table 1. Comparison of solvent effects on the regioselectivity of the Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyl Compounds: A Stepwise Approach
The reaction of α,β-unsaturated ketones (chalcones) and their derivatives with hydrazines provides an alternative route to pyrazoles. This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.
Mechanism and Regiocontrol
The initial step is a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. The subsequent intramolecular cyclization and dehydration/oxidation sequence leads to the final pyrazole product. The regioselectivity is generally well-controlled in this method as the initial Michael addition dictates the final substitution pattern.
Caption: General workflow for pyrazole synthesis from α,β-unsaturated ketones.
Protocol: Iodine-Mediated Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a practical and eco-friendly one-pot synthesis of various di-, tri-, and tetrasubstituted pyrazoles from readily available α,β-unsaturated aldehydes/ketones and hydrazine salts without the isolation of the less stable hydrazone intermediates.[7]
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
Hydrazine salt (e.g., phenylhydrazine hydrochloride) (1.2 mmol)
-
Iodine (I₂) (1.0 mmol)
-
Acetic acid (5 mL)
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) in acetic acid (5 mL), add the hydrazine salt (1.2 mmol) and iodine (1.0 mmol).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
Modern Strategies: Leveraging Multicomponent Reactions for Enhanced Regioselectivity
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and often, regioselectivity.[8] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.
[3+2] Cycloaddition Reactions
The intermolecular [3+2] cycloaddition of 1,3-dipoles with alkynes is a powerful approach for constructing the pyrazole ring.[8] Recent advancements have focused on developing metal-free and highly regioselective methods.
For instance, a three-component [3+2] cycloaddition reaction of thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine has been reported to produce structurally diverse multi-substituted pyrazoles in moderate to good yields with high regioselectivity.[8]
| Aldehyde | Chalcone | N-Tosyl Hydrazine | Regioisomer | Yield (%) | Reference |
| Benzaldehyde | Thiazolidinedione chalcone | N-Tosyl hydrazine | Single | 75 | [8] |
| 4-Chlorobenzaldehyde | Thiazolidinedione chalcone | N-Tosyl hydrazine | Single | 82 | [8] |
| 4-Methoxybenzaldehyde | Thiazolidinedione chalcone | N-Tosyl hydrazine | Single | 78 | [8] |
Table 2. Regioselective synthesis of pyrazoles via a three-component [3+2] cycloaddition.
Enaminone-Based Syntheses
Enaminones are versatile building blocks in heterocyclic synthesis. A three-component reaction utilizing enaminones, aryl hydrazine hydrochlorides, and alkynes has been developed for the synthesis of aryl pyrazoles. The proposed mechanism involves the initial transamination of the enaminone with the hydrazine, followed by intramolecular condensation to form the pyrazole ring.[8]
Caption: Proposed mechanism for the three-component synthesis of aryl pyrazoles from enaminones.
Conclusion: A Strategic Approach to Regiocontrol
The synthesis of regiochemically pure pyrazoles is a solvable challenge with a systematic approach. For traditional methods like the Knorr synthesis, a careful consideration of substituent effects and the judicious selection of reaction conditions, particularly the solvent, are paramount. For more complex substitution patterns, modern multicomponent strategies and reactions of functionalized precursors like α,β-unsaturated ketones and enaminones offer highly regioselective and efficient alternatives. By understanding the underlying mechanisms and leveraging the experimental data presented, researchers can confidently select and optimize the most suitable synthetic route to achieve their desired pyrazole targets.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. [Link]
-
Cerezo, A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(17), 6571–6574. [Link]
-
Al-Zaydi, K. M. (2005). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Molecules, 10(8), 956-963. [Link]
-
Cerezo, A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(17), 6571–6574. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 16). Knorr pyrazole synthesis from a ketoester. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 7, 2026, from [Link]
-
Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 7863-7881. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 548-579. [Link]
-
Chen, Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Guezguez, R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]
-
Chimenti, F., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2886. [Link]
-
All Chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectral Comparison of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole and Its Key Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the meticulous tracking of chemical transformations through spectral analysis is paramount. This guide provides an in-depth comparative analysis of the spectral characteristics of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole —a valuable intermediate featuring the versatile (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group—and its principal reaction products: 4-nitropyrazole and 4-aminopyrazole . Understanding the distinct spectral shifts between these compounds is crucial for reaction monitoring, purification, and structural confirmation.
This guide is structured to provide not just data, but a logical framework for interpreting spectral changes. We will delve into the causality behind experimental choices and present detailed protocols, ensuring a self-validating system for your own laboratory work.
Introduction to SEM-Protected 4-Nitropyrazole and its Synthetic Utility
The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while other parts of a molecule are modified. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a popular choice for protecting N-H bonds in heterocycles like pyrazoles. Its stability to a range of reaction conditions, coupled with its relatively straightforward removal under specific acidic or fluoride-mediated conditions, makes it a powerful synthetic tool.
4-nitropyrazole itself is a versatile building block in medicinal chemistry, often used as a precursor for the synthesis of more complex bioactive molecules. The nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization. The SEM-protected form, 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole , allows for selective reactions at other positions of the pyrazole ring or on other parts of a larger molecule without interference from the pyrazole N-H.
This guide will focus on two key transformations:
-
Deprotection: The removal of the SEM group to yield 4-nitropyrazole.
-
Reduction: The subsequent conversion of the nitro group to an amino group, affording 4-aminopyrazole.
We will examine the characteristic changes in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data that accompany these transformations.
Spectral Characterization of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Predicted Spectral Data:
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the protons of the SEM group.
-
Pyrazole Protons: Two singlets in the aromatic region, one for the proton at the C3 position and one for the proton at the C5 position. Due to the electron-withdrawing nature of the nitro group, these protons will be deshielded, appearing at approximately δ 8.0-8.5 ppm.
-
SEM Group Protons:
-
A singlet for the O-CH₂-N methylene protons, typically around δ 5.5-5.8 ppm.
-
A triplet for the O-CH₂-CH₂-Si methylene protons, expected around δ 3.5-3.7 ppm.
-
A triplet for the O-CH₂-CH₂-Si methylene protons, appearing further upfield around δ 0.9-1.0 ppm.
-
A sharp singlet for the nine equivalent protons of the trimethylsilyl (TMS) group at approximately δ 0.0 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR will reflect the different carbon environments in the molecule.
-
Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The carbon bearing the nitro group (C4) will be significantly downfield.
-
SEM Group Carbons: Resonances for the O-CH₂-N carbon (around 75-80 ppm), the O-CH₂-CH₂-Si carbon (around 65-70 ppm), the O-CH₂-CH₂-Si carbon (around 18-20 ppm), and the trimethylsilyl carbons (around -1 to -2 ppm).
Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will be dominated by the strong absorptions of the nitro group and the various C-H and C-O bonds.
-
NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group, typically observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
-
C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the SEM group below 3000 cm⁻¹.
-
C-O Stretch: A prominent C-O stretching band from the ethoxy portion of the SEM group, likely in the 1100-1000 cm⁻¹ region.
-
Si-C Stretch: Vibrations associated with the Si-C bonds of the TMS group may be observed in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular weight of C₉H₁₇N₃O₃Si is 243.34 g/mol . The mass spectrum should show a peak corresponding to this mass.
-
Fragmentation: Common fragmentation pathways would include the loss of the nitro group (NO₂), cleavage of the SEM group, and fragmentation of the pyrazole ring.
Comparative Spectral Analysis of Reaction Products
The true power of spectral analysis lies in the comparison of starting materials and products. The following sections detail the expected spectral changes upon deprotection and reduction.
Deprotection to 4-Nitropyrazole
The removal of the SEM group is a critical step to liberate the pyrazole N-H for further reactions or to obtain the final target molecule.
Reaction Workflow: SEM Deprotection
Caption: General workflow for the deprotection of SEM-protected 4-nitropyrazole.
Detailed Protocol: Acid-Catalyzed SEM Deprotection
-
Dissolution: Dissolve the SEM-protected 4-nitropyrazole in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 4-nitropyrazole.
Causality in Experimental Choices:
-
Solvent: Dichloromethane is a good choice as it is relatively non-polar and readily dissolves the starting material. Methanol can also be used and may facilitate the reaction.
-
Acid: TFA and HCl are effective for cleaving the SEM group. The choice may depend on the sensitivity of other functional groups in the molecule.
-
Monitoring: TLC is a quick and effective way to visualize the disappearance of the starting material and the appearance of the more polar product.
Spectral Comparison: SEM-Protected 4-Nitropyrazole vs. 4-Nitropyrazole
| Spectral Feature | 4-nitro-1-(SEM)-pyrazole (Predicted) | 4-Nitropyrazole | Rationale for Change |
| ¹H NMR | |||
| Pyrazole H3, H5 | δ 8.0-8.5 (s) | δ 8.2-8.6 (s) | Slight downfield shift due to removal of the electron-donating SEM group. |
| SEM Protons | δ 5.5-5.8 (s, 2H), 3.5-3.7 (t, 2H), 0.9-1.0 (t, 2H), 0.0 (s, 9H) | Absent | Complete disappearance of all signals corresponding to the SEM protecting group. |
| N-H Proton | Absent | δ 13.0-14.0 (br s, 1H) | Appearance of a broad singlet for the pyrazole N-H proton, often significantly downfield. |
| ¹³C NMR | |||
| Pyrazole Carbons | C3, C4, C5 signals | Similar chemical shifts to the protected compound. | Minimal change in the pyrazole ring carbons. |
| SEM Carbons | δ ~78, ~67, ~18, ~-1 | Absent | Complete disappearance of all signals corresponding to the SEM protecting group. |
| IR | |||
| NO₂ Stretch | ~1550-1475, ~1360-1290 cm⁻¹ | ~1550-1475, ~1360-1290 cm⁻¹ | The nitro group stretches remain largely unchanged. |
| N-H Stretch | Absent | ~3100-3300 cm⁻¹ (broad) | Appearance of a broad N-H stretching band. |
| C-H (aliphatic) | Present | Absent | Disappearance of aliphatic C-H stretches from the SEM group. |
| Mass Spec | |||
| Molecular Ion | m/z 243.34 | m/z 113.08 | A significant decrease in the molecular weight corresponding to the loss of the SEM group (130.26 g/mol ). |
Reduction to 4-Aminopyrazole
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals and other functional molecules.
Reaction Workflow: Nitro Group Reduction
Caption: General workflow for the reduction of 4-nitropyrazole to 4-aminopyrazole.
Detailed Protocol: Catalytic Hydrogenation
-
Setup: To a solution of 4-nitropyrazole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically from a balloon or at a set pressure).
-
Stirring: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The product, 4-aminopyrazole, is generally more polar than the starting material.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the crude 4-aminopyrazole, which can be further purified if necessary.
Causality in Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.[1]
-
Solvent: Protic solvents like ethanol and methanol are excellent choices for catalytic hydrogenation.
-
Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, while a Parr shaker or similar apparatus is used for larger scales or reactions requiring higher pressure.
-
Filtration: Celite is used to prevent the fine palladium particles from passing through the filter paper, ensuring complete removal of the catalyst.
Spectral Comparison: 4-Nitropyrazole vs. 4-Aminopyrazole
| Spectral Feature | 4-Nitropyrazole | 4-Aminopyrazole | Rationale for Change |
| ¹H NMR | |||
| Pyrazole H3, H5 | δ 8.2-8.6 (s) | δ 7.0-7.5 (s) | Significant upfield shift of the pyrazole protons due to the electron-donating effect of the amino group. |
| N-H Proton | δ 13.0-14.0 (br s, 1H) | δ 11.0-12.0 (br s, 1H) | The pyrazole N-H proton remains, though its chemical shift may be slightly altered. |
| NH₂ Protons | Absent | δ 4.0-5.0 (br s, 2H) | Appearance of a broad singlet for the two protons of the newly formed amino group. |
| ¹³C NMR | |||
| Pyrazole Carbons | C4 is significantly downfield. | C4 is significantly upfield compared to the nitro compound. | The C4 carbon experiences a dramatic upfield shift due to the strong electron-donating resonance of the amino group. |
| IR | |||
| NO₂ Stretch | ~1550-1475, ~1360-1290 cm⁻¹ | Absent | Complete disappearance of the strong nitro group stretching bands. |
| N-H Stretch | ~3100-3300 cm⁻¹ (broad) | ~3200-3400 cm⁻¹ (two sharp bands) | The broad pyrazole N-H stretch is now accompanied by two characteristic sharp N-H stretching bands for the primary amine (symmetric and asymmetric). |
| Mass Spec | |||
| Molecular Ion | m/z 113.08 | m/z 83.09 | A decrease in molecular weight by 30 units, corresponding to the replacement of NO₂ with NH₂. |
Conclusion
The transformation of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole to 4-aminopyrazole involves two distinct and spectrally traceable steps. The deprotection of the SEM group is readily identified by the disappearance of its characteristic signals in the ¹H and ¹³C NMR spectra and the appearance of the pyrazole N-H proton and its corresponding IR stretch. The subsequent reduction of the nitro group is marked by the dramatic upfield shift of the pyrazole ring protons and the C4 carbon in the NMR spectra, the loss of the strong NO₂ IR absorption bands, and the appearance of characteristic primary amine N-H stretches.
By carefully analyzing these spectral changes, researchers can confidently monitor the progress of their reactions, confirm the identity of their products, and ensure the purity of their materials. This guide provides a foundational understanding and practical protocols to aid in these critical analytical endeavors.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. Pyrazoles as Drugs: A Patent Review (2010 – 2015).
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Cham, 2014.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
Li, S., et al. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry2018 , 20(4), 845-853. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
